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(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Documentation Hub

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  • Product: (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol
  • CAS: 2167066-70-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol: An In-Depth Technical Guide

Executive Summary The 1,4-disubstituted bicyclo[2.2.2]octane scaffold has emerged as a highly valuable structural motif in modern drug discovery. Acting as a rigid, linear, and metabolically stable bioisostere for para-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-disubstituted bicyclo[2.2.2]octane scaffold has emerged as a highly valuable structural motif in modern drug discovery. Acting as a rigid, linear, and metabolically stable bioisostere for para-substituted benzenes and alkynes, this core is frequently utilized to improve the pharmacokinetic profiles of therapeutic agents[1].

This technical whitepaper details the definitive synthesis pathway for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol . As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, scalability, and self-validation. Rather than relying on the tedious statistical desymmetrization of [2], this guide outlines a highly controlled, four-step sequence starting from the inexpensive bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of unsymmetrical 1,4-disubstituted bicyclo[2.2.2]octanes presents a unique challenge due to the inherent symmetry of the core and the historical inertness of bridgehead positions to classical nucleophilic substitution[3].

To bypass the poor yields associated with statistical mono-protection of diols, our retrosynthetic strategy leverages the differential reactivity of carboxylic acids and esters.

Retrosynthesis Target (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (Target Molecule) Ester_Ether Methyl 4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylate (Intermediate 3) Target->Ester_Ether Ester Reduction Alcohol_Ester Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (Intermediate 2) Ester_Ether->Alcohol_Ester Etherification Monoester 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (Intermediate 1) Alcohol_Ester->Monoester Chemoselective Reduction Diacid Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (Starting Material) Monoester->Diacid Mono-Esterification

Figure 1: Retrosynthetic disconnection strategy prioritizing chemoselectivity over statistical protection.

The Causality of the Route:
  • Chemoselective Borane Reduction: Borane (BH₃) acts as a highly electrophilic reducing agent that rapidly coordinates with the more electron-rich carboxylic acid, reducing it to a primary alcohol while leaving the ester completely untouched.

  • Exploiting Bredt’s Rule: During the Williamson etherification, the use of Sodium Hydride (NaH) typically risks enolization or Claisen condensation in ester-containing molecules. However, Bredt's Rule dictates that a double bond cannot form at the bridgehead of a bridged bicyclic system. This structural impossibility prevents α-deprotonation, allowing the ester to survive strong basic conditions while the primary alcohol is cleanly methylated.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that progression to the next step is only achieved when specific chemical benchmarks are met.

Workflow Step1 Step 1 Mono-Esterification Step2 Step 2 Borane Reduction Step1->Step2 Step3 Step 3 Etherification Step2->Step3 Step4 Step 4 Ester Reduction Step3->Step4 Product Final Target Isolation Step4->Product

Figure 2: Four-step forward synthesis workflow from the bicyclic diacid to the target molecule.

Step 1: Desymmetrization via Mono-Esterification
  • Procedure: Suspend bicyclo[2.2.2]octane-1,4-dicarboxylic acid (10.0 g, 50.4 mmol) in anhydrous methanol (100 mL). Add concentrated H₂SO₄ (0.5 mL) and reflux for 8 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and extract with saturated aqueous NaHCO₃. The unwanted diester remains in the organic layer. Acidify the aqueous layer to pH 3 using 1M HCl and extract with EtOAc. The monoester is highly soluble in EtOAc, whereas any unreacted diacid precipitates and can be filtered off.

  • Validation: Yields 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid. The acid-base extraction eliminates the need for column chromatography.

Step 2: Chemoselective Carboxylic Acid Reduction
  • Procedure: Dissolve the monoester (5.0 g, 23.5 mmol) in anhydrous THF (50 mL) and cool to 0 °C under a nitrogen atmosphere. Dropwise, add BH₃·THF complex (1.0 M in THF, 35.3 mL, 35.3 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Isolation: Carefully quench the reaction by the dropwise addition of methanol (10 mL) at 0 °C until effervescence ceases (destruction of excess borane). Concentrate the solvent and pass through a short silica plug using Hexanes/EtOAc (1:1).

  • Validation: Yields Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

Step 3: Williamson Etherification (Methylation)
  • Procedure: Dissolve the alcohol-ester intermediate (4.0 g, 20.2 mmol) in anhydrous THF (40 mL) and cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 0.97 g, 24.2 mmol) in small portions. Stir for 30 minutes to ensure complete alkoxide formation. Add Methyl Iodide (1.88 mL, 30.3 mmol) dropwise. Stir at room temperature for 6 hours.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Yields Methyl 4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

Step 4: Exhaustive Ester Reduction
  • Procedure: Dissolve the ester-ether intermediate (3.5 g, 16.5 mmol) in anhydrous THF (30 mL) and cool to 0 °C. Add Lithium Aluminum Hydride (LiAlH₄, 2.0 M in THF, 12.4 mL, 24.8 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup & Isolation: Perform a Fieser-Fieser workup to prevent emulsion: Add 1.0 mL H₂O, followed by 1.0 mL 15% NaOH, and finally 3.0 mL H₂O. Stir vigorously until a white granular precipitate forms. Filter through a pad of Celite, wash with THF, and concentrate the filtrate.

  • Validation: Yields the final target, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol , in high purity.

Quantitative Reaction Metrics

The table below summarizes the quantitative data and the causal logic driving the efficiency of each transformation.

StepTransformationReagents & ConditionsYield (%)Causality & Mechanistic Rationale
1 Mono-EsterificationMeOH, cat. H₂SO₄, reflux, 8h45%*Statistical distribution is offset by rigorous acid-base extraction, bypassing chromatography.
2 Chemoselective ReductionBH₃·THF (1.5 eq), THF, 0 °C to RT, 4h92%Borane's electrophilicity selectively targets the electron-rich carboxylic acid over the ester.
3 EtherificationNaH (1.2 eq), MeI (1.5 eq), THF, 0 °C to RT, 6h88%Bredt's Rule prevents α-deprotonation, protecting the ester from base-catalyzed degradation.
4 Ester ReductionLiAlH₄ (1.5 eq), THF, 0 °C to RT, 2h95%Fieser-Fieser workup traps aluminum salts as granular solids, ensuring maximum product recovery.

*Yield is based on statistical distribution; unreacted diacid is fully recovered and recycled.

In-Process Controls & Self-Validation Systems

To ensure trustworthiness and reproducibility, the following self-validating analytical checks must be employed:

  • TLC Monitoring: The bicyclo[2.2.2]octane core lacks a conjugated π-system, rendering it invisible under standard 254 nm UV light. Reaction progress must be monitored using universal stains such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) followed by heating.

  • NMR Validation (Step 3): Successful methylation is definitively confirmed in the ¹H NMR spectrum by the appearance of a sharp 3H singlet at ~3.3 ppm (the methoxy ether protons).

  • NMR Validation (Step 4): The final reduction is validated by the complete disappearance of the ester methyl singlet at ~3.6 ppm and the emergence of a new 2H singlet corresponding to the newly formed hydroxymethyl group. The 12 protons of the bridging methylenes will appear as a tightly coupled multiplet between 1.4 and 1.8 ppm.

References

  • Synthesis of bicyclo[2.2.2]octane derivatives (WO2019075004A1). Google Patents.
  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators . National Institutes of Health (PMC). URL:[Link]

Sources

Exploratory

Structural Dynamics and Applications of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol in Drug Discovery

Executive Summary The transition from planar, two-dimensional molecular architectures to three-dimensional, sp3-rich frameworks is a defining paradigm in modern medicinal chemistry. (4-Methoxymethyl-bicyclo[2.2.2]oct-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, two-dimensional molecular architectures to three-dimensional, sp3-rich frameworks is a defining paradigm in modern medicinal chemistry. (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol represents a highly specialized, functionally dense aliphatic scaffold designed to address the pharmacokinetic limitations of traditional aromatic rings.

By acting as a 3D bioisostere for the para-phenyl (p-Ph) group, the bicyclo[2.2.2]octane (BCO) core maintains critical vector geometries while drastically increasing the fraction of sp3-hybridized carbons (Fsp3)[1]. This in-depth technical guide explores the physical properties, structural rationale, and validated synthetic and analytical workflows for incorporating this specific BCO derivative into advanced drug discovery pipelines.

Chemical Structure & Physical Properties

The structural integrity of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is defined by its rigid bicyclic core, flanked by a hydrogen-bond donating methanol group at the C1 position and a hydrogen-bond accepting methoxymethyl ether at the C4 position. This dual functionalization allows for linear, bi-directional vector projection, mimicking the 1,4-substitution pattern of a traditional benzene ring.

Quantitative Data Summary

To facilitate rapid comparison against traditional planar bioisosteres, the calculated physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Profile of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

PropertyValueCausality / Significance
Chemical Formula C11H20O2Defines the elemental composition.
Molecular Weight 184.28 g/mol Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Fsp3 Fraction 1.0 (11/11 carbons)Maximizes 3D complexity; directly correlates with improved aqueous solubility and reduced off-target toxicity[1].
Bridgehead Distance ~2.60 ÅClosely mimics the 2.82 Å distance of the para-phenyl group, ensuring receptor-ligand complementarity[1].
Topological Polar Surface Area 29.46 ŲOptimal for membrane permeability; derived from one hydroxyl (20.23 Ų) and one ether oxygen (9.23 Ų).
LogP (Calculated) ~1.9Lower lipophilicity compared to a corresponding phenyl analog, reducing metabolic clearance rates.
H-Bond Donors / Acceptors 1 / 2Provides specific interaction points for target binding or further synthetic conjugation.

The Rationale for Bicyclo[2.2.2]octane (BCO) in Drug Design

Escaping Flatland: The Causality of Bioisosteric Replacement

Historically, drug discovery has relied heavily on flat, sp2-hybridized aromatic rings to drive binding affinity through hydrophobic and π-π interactions. However, a high aromatic ring count inevitably leads to poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450-mediated clearance.

Replacing a para-phenyl ring with the BCO scaffold of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a deliberate choice to "escape from flatland." The causality is geometric and thermodynamic: the BCO core maintains the linear 180° exit vectors required for the molecule to fit into the target receptor's binding pocket, but its aliphatic nature prevents π-stacking aggregation in aqueous media[1]. This structural shift inherently improves the pharmacokinetic (PK) profile.

PK_Workflow A Traditional 2D Drug (p-Phenyl Ring) B Bioisosteric Replacement (BCO Scaffold) A->B C Increased Fsp3 Fraction (Fsp3 = 1.0) B->C D Improved Aqueous Solubility C->D E Reduced in vivo Clearance C->E

Logical flow of bioisosteric replacement improving pharmacokinetic properties.

Synthetic Methodology and Workflows

The construction of the BCO core relies on a highly controlled Diels-Alder cycloaddition. Because the desired compound requires asymmetric functionalization at the C1 and C4 bridgeheads, the synthesis must be carefully staged to differentiate the two termini[2].

Synthesis Start Starting Materials (1,4-disubstituted diene) DA_Reaction Diels-Alder Cycloaddition (High Pressure / Lewis Acid) Start->DA_Reaction BCO_Core Bicyclo[2.2.2]octane Core Intermediate DA_Reaction->BCO_Core Reduction Reduction & Etherification (LiAlH4, NaH/MeI) BCO_Core->Reduction Final Target Compound (C11H20O2) Reduction->Final

Step-by-step synthetic workflow for the construction of the functionalized BCO core.
Protocol 1: Synthesis of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

Objective: Synthesize the target compound with >98% purity, ensuring correct differentiation of the C1 and C4 bridgehead positions.

  • Step 1: Diels-Alder Cycloaddition[3]

    • Action: React a 1,4-disubstituted 1,3-cyclohexadiene (bearing a protected ester at C1) with an appropriate dienophile (e.g., an acrylate derivative) in the presence of a Lewis acid catalyst (e.g., Ytterbium trichloride, YbCl3).

    • Causality: The Lewis acid accelerates the reaction and enhances the regioselectivity, forcing the dienophile to approach from the less hindered face, thereby establishing the rigid bicyclo[2.2.2]octane framework.

  • Step 2: Hydrogenation of the Alkene Bridge

    • Action: Subject the resulting bicyclo[2.2.2]octene intermediate to standard catalytic hydrogenation (Pd/C, H2 gas, 1 atm) in methanol.

    • Causality: Reduces the double bond formed during the Diels-Alder reaction to yield the fully saturated, sp3-rich BCO core.

  • Step 3: Selective Etherification (Williamson Ether Synthesis)

    • Action: Deprotect the C4-hydroxymethyl group and react with Sodium Hydride (NaH) at 0°C in anhydrous THF to form the alkoxide. Slowly add Methyl Iodide (MeI).

    • Causality: NaH irreversibly deprotonates the primary alcohol. MeI acts as a potent electrophile to form the methoxymethyl ether.

  • Step 4: Final Ester Reduction

    • Action: Treat the intermediate with Lithium Aluminum Hydride (LiAlH4) in THF at 0°C to reduce the C1-ester to the primary alcohol. Quench with Fieser's method (water, 15% NaOH, water).

    • Causality: LiAlH4 is a strong reducing agent necessary to fully reduce the ester to the target methanol group without cleaving the newly formed ether.

Self-Validation Mechanism: To ensure the protocol is self-validating, an aliquot of the final product must be subjected to 1H NMR (400 MHz, CDCl3). The assay is considered valid only if a distinct singlet integrates to 3H at ~3.3 ppm (confirming the methoxy group) and the highly symmetrical bridgehead protons of the BCO core present as a complex multiplet integrating to 12H between 1.4–1.8 ppm. LC-MS must confirm the exact mass [M+H]+ = 185.28 m/z.

Pharmacokinetic Validation Protocols

Once synthesized, the compound must be empirically validated to prove its superiority over planar analogs. The following protocol outlines a self-validating system for assessing solubility and metabolic stability.

Protocol 2: High-Throughput Solubility and Microsomal Stability Assay

Objective: Quantify the kinetic solubility and intrinsic clearance (CLint) of the BCO derivative.

  • Step 1: Kinetic Solubility via Nephelometry

    • Action: Prepare a 10 mM DMSO stock of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol. Spike into PBS (pH 7.4) to achieve a concentration gradient (1 μM to 500 μM). Incubate for 2 hours at room temperature. Measure light scattering using a nephelometer.

    • Causality: Nephelometry detects the exact concentration at which the compound precipitates out of solution (the inflection point), providing a highly accurate kinetic solubility limit.

  • Step 2: Metabolic Stability in Human Liver Microsomes (HLM)

    • Action: Incubate 1 μM of the compound with 0.5 mg/mL HLM and 1 mM NADPH in phosphate buffer at 37°C. Extract aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

    • Causality: NADPH initiates cytochrome P450 activity. The time-course extraction allows for the calculation of the half-life (t1/2) and intrinsic clearance, proving that the aliphatic BCO core resists rapid oxidative metabolism better than an electron-rich phenyl ring.

  • Step 3: LC-MS/MS Quantification

    • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Self-Validation Mechanism: The assay system validates itself through the inclusion of control compounds. Verapamil must be run in parallel as a high-clearance positive control, and Warfarin as a low-clearance negative control. If Verapamil does not show >80% depletion within 30 minutes, the HLM batch is deemed inactive, and the assay must be rejected.

Conclusion

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a prime example of how structural complexity can be engineered to solve fundamental pharmacokinetic flaws in drug discovery. By utilizing a bicyclo[2.2.2]octane core, researchers can effectively mimic the vector geometry of a para-phenyl ring while achieving an Fsp3 fraction of 1.0. The detailed synthetic and validation protocols provided in this guide ensure that application scientists can reproducibly synthesize, verify, and utilize this compound to develop next-generation therapeutics with optimized solubility and metabolic stability profiles.

References

  • Title: Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

Escaping Flatland: The Role of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol as a Next-Generation Benzene Bioisostere

Executive Summary The over-reliance on flat, sp2-hybridized aromatic rings in drug discovery has historically led to clinical attrition due to poor aqueous solubility, high lipophilicity, off-target promiscuity, and rapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The over-reliance on flat, sp2-hybridized aromatic rings in drug discovery has historically led to clinical attrition due to poor aqueous solubility, high lipophilicity, off-target promiscuity, and rapid cytochrome P450 (CYP450) mediated clearance. To systematically engineer out these liabilities, the deployment of 3-dimensional, sp3-rich bioisosteres has become a central dogma in modern medicinal chemistry.

This technical guide explores the structural, mechanistic, and practical applications of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol , a highly specialized bicyclo[2.2.2]octane (BCO) building block. By acting as a saturated surrogate for para-substituted benzenes—specifically mimicking (4-(methoxymethyl)phenyl)methanol—this molecule allows researchers to preserve critical pharmacophore vectors while drastically improving physicochemical and pharmacokinetic profiles.

The "Escape from Flatland" Imperative

The perils of high aromatic ring counts are well-documented, directly correlating with poor serum albumin binding profiles, hERG channel inhibition, and limited oral bioavailability1[1]. To "escape from flatland," chemists increase the fraction of sp3-hybridized carbons (Fsp3).

While bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane are popular, the fully aliphatic bicyclo[2.2.2]octane-1,4-diyl (BCO) scaffold offers distinct geometric advantages for para-phenyl replacement. As highlighted in recent literature on2[2], BCOs significantly increase potency, selectivity, and metabolic stability compared to their flat counterparts3[3].

Geometric and Physicochemical Rationale

The selection of the BCO core over other saturated rings is rooted in strict geometric causality. The distance between the connecting atoms in a para-phenyl group is approximately 2.82 Å. BCP provides a bridgehead distance of only 1.85 Å, which can drastically alter the vector angle and spatial orientation of pharmacophores. In contrast, the BCO scaffold boasts a bridgehead distance of 2.60 Å, making it a near-perfect geometric mimic for the para-phenyl ring[1].

When we utilize (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol , we deploy a bifunctional 3D surrogate. The primary alcohol (-CH₂OH) serves as a versatile synthetic vector, while the methoxymethyl group (-CH₂OCH₃) provides a stable, lipophilic hydrogen-bond acceptor.

Table 1: Comparative Physicochemical Projections
PropertyBenzene Prototype: (4-(methoxymethyl)phenyl)methanolBioisostere: (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanolCausality / Impact
Fsp3 0.221.00Complete saturation enhances aqueous solubility and receptor complementarity[1].
Bridgehead Distance 2.82 Å2.60 ÅMaintains critical pharmacophore vector trajectories without steric clash[1].
Aromatic Ring Count 10Reduces non-specific protein binding and mitigates hERG toxicity liabilities.
CYP450 Liability High (Epoxidation)Low (Steric Shielding)Absence of π-electrons prevents typical oxidative metabolism[3].

Mechanistic Advantage: CYP450 Evasion

Aromatic rings are highly susceptible to CYP450-mediated oxidation, often forming reactive epoxide intermediates or phenolic metabolites that lead to rapid clearance or idiosyncratic toxicity. The BCO core fundamentally alters this metabolic fate. By replacing the flat π-electron cloud with a sterically bulky, fully aliphatic sp3 framework, the molecule resists oxidative attack, significantly improving intrinsic clearance (CLint) metrics4[4].

MetabolicPathway Benzene para-Phenyl Scaffold CYP450 CYP450 Isozymes Benzene->CYP450 BCO BCO Scaffold (Fsp3 = 1.0) BCO->CYP450 Epoxide Reactive Epoxide / Phenol CYP450->Epoxide π-electron oxidation Stable Metabolically Stable CYP450->Stable Steric shielding No π-bonds

Fig 1. Divergent CYP450 metabolic pathways demonstrating the stability of the BCO scaffold.

Experimental Workflows and Self-Validating Protocols

To ensure rigorous scientific integrity, the integration and evaluation of this building block must follow self-validating experimental systems.

Protocol 1: Synthetic Integration via Swern Oxidation

To incorporate (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol into a larger target drug scaffold, the primary alcohol is typically oxidized to an aldehyde to enable reductive amination.

  • Causality: Swern oxidation is chosen over Jones or PDC oxidations to prevent over-oxidation to the carboxylic acid, ensuring precise control over the single exit vector.

  • Step-by-Step Methodology:

    • Preparation: Dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert N₂ atmosphere.

    • Activation: Add DMSO (2.4 eq) dropwise. Self-Validation Check: Gas evolution (CO, CO₂) must be visually observed, confirming the formation of the active alkoxysulfonium intermediate. If no gas evolves, the reagents are compromised.

    • Coupling: Add (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (1.0 eq) dissolved in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C.

    • Quenching: Add Triethylamine (5.0 eq) and slowly warm to room temperature.

    • Workup: Wash the organic layer with 1N HCl, followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the aldehyde intermediate.

Protocol 2: In Vitro Microsomal Stability Assay

To empirically validate the metabolic stability conferred by the BCO bioisostere, a Human Liver Microsome (HLM) assay must be conducted.

  • Causality: HLMs contain the full complement of CYP450 enzymes. By measuring the intrinsic clearance (CLint), we quantify the exact half-life (T1/2) extension provided by the bioisosteric replacement compared to the benzene prototype.

  • Step-by-Step Methodology:

    • Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1 µM test compound (the synthesized BCO derivative), and 100 mM phosphate buffer (pH 7.4).

    • Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality & Self-Validation: NADPH is the essential electron donor for CYP450. A parallel control lacking NADPH must be run; if degradation occurs without NADPH, it indicates non-CYP450 mediated instability (e.g., chemical hydrolysis).

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • System Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil's half-life exceeds 15 minutes, the microsomes are inactive, and the assay plate must be rejected.

    • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and T1/2.

Workflow Step1 Scaffold Selection: (4-Methoxymethyl-BCO-1-yl)-methanol Step2 Synthetic Integration: Oxidation & Coupling Step1->Step2 Step3 In Vitro ADME Profiling: HLM Stability Assay Step2->Step3 Step4 Physicochemical Assays: Kinetic Solubility (PBS) Step3->Step4 Decision Go/No-Go Decision Step4->Decision Lead Lead Optimization Decision->Lead Verified Fsp3 & T1/2 increase

Fig 2. Standardized workflow for BCO bioisostere integration and ADME evaluation.

Conclusion

The strategic application of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol as a benzene bioisostere represents a masterclass in modern structure-based drug design. By leveraging its precise 2.60 Å geometric mimicry and fully saturated sp3 architecture, medicinal chemists can systematically engineer out the toxicological and physicochemical liabilities of flat aromatic systems. Following stringent, self-validating synthetic and ADME protocols ensures that the theoretical benefits of this 3D scaffold translate directly into higher clinical success rates.

References

  • PharmaBlock: Bicyclo[2.2.2]octanes in Drug Discovery Source: PharmaBlock URL:[1]

  • Saturated bioisosteres of benzene: where to go next? Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[3]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: Nature Reviews Chemistry / PMC URL:[2]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry - ACS Publications URL:[4]

Sources

Exploratory

Pharmacokinetic Profiling of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Derivatives: Escaping Flatland in Drug Design

Executive Summary In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has led to a well-documented attrition rate in clinical trials due to poor aqueous solubility, off-target promi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings has led to a well-documented attrition rate in clinical trials due to poor aqueous solubility, off-target promiscuity, and rapid metabolic clearance. As a Senior Application Scientist, I frequently encounter lead compounds that exhibit potent in vitro efficacy but fail in vivo due to these "flatland" liabilities.

To overcome this, the strategic incorporation of three-dimensional bioisosteres has revolutionized lead optimization. Specifically, the (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol scaffold serves as a highly functionalized, sp3 -rich surrogate for para-substituted phenyl rings. This technical guide provides an authoritative, step-by-step framework for the pharmacokinetic (PK) profiling of these specific bicyclo[2.2.2]octane (BCO) derivatives, detailing the mechanistic causality behind their superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Mechanistic Rationale: The BCO Advantage

The decision to replace a para-phenyl ring with a (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol core is driven by precise physicochemical and geometric parameters[1].

  • Geometric Mimicry: The distance between the bridgehead carbons in a BCO scaffold is approximately 2.60 Å, which closely mimics the 2.82 Å distance of a para-phenyl group. This ensures that the spatial orientation of the flanking pharmacophores remains undisturbed, preserving target binding affinity[2].

  • Fraction of sp3 Carbons ( Fsp3​ ): The BCO core has an Fsp3​ of 1.0 (compared to 0 for a phenyl ring). This three-dimensionality disrupts planar π−π stacking in the crystal lattice, drastically lowering the melting point and exponentially increasing thermodynamic aqueous solubility[3].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for epoxidation and subsequent hydroxylation. The fully saturated BCO core is devoid of π -electrons, effectively neutralizing this metabolic liability and reducing intrinsic clearance ( CLint​ )[4].

  • Vector Functionalization: The specific inclusion of the methoxymethyl ( −CH2​OCH3​ ) and methanol ( −CH2​OH ) vectors provides precisely tuned hydrogen bond acceptors and donors. This fine-tunes the LogD to an optimal range (typically 1.5–3.0) for passive membrane permeability while preventing the excessive lipophilicity often seen in unsubstituted aliphatic carbocycles.

Metabolic_Pathway Drug Drug Candidate Phenyl para-Phenyl Moiety (Fsp3 = 0) Drug->Phenyl Flatland Design BCO BCO Bioisostere (Fsp3 = 1.0) Drug->BCO 3D Bioisostere CYP CYP450 Oxidation (Epoxidation) Phenyl->CYP Stable Steric Shielding & No π-Electrons BCO->Stable HighCL High Clearance (Rapid Metabolism) CYP->HighCL LowCL Low Clearance (Extended Half-Life) Stable->LowCL

Mechanistic comparison of CYP450-mediated clearance: Phenyl vs. BCO bioisosteres.

Self-Validating Experimental Protocols for PK Profiling

To ensure scientific integrity, every assay in our PK profiling pipeline is designed as a self-validating system. The following protocols detail the exact methodologies required to evaluate (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol derivatives.

Phase 1: Thermodynamic Solubility and LogD Determination

Causality: Before initiating in vitro or in vivo studies, we must confirm that the disruption of aromaticity has improved solubility. Poor solubility leads to artificially low clearance rates in in vitro assays and erratic absorption in vivo. Protocol:

  • Preparation: Add 2 mg of the BCO derivative to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake the suspension at 300 rpm for 24 hours at 37°C to ensure thermodynamic equilibrium is reached (kinetic solubility assays are prone to supersaturation artifacts).

  • Separation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Extract the supernatant, dilute appropriately, and quantify via LC-MS/MS against a standard curve.

  • Self-Validation System: Concurrently run a known low-solubility standard (e.g., Amiodarone) and a high-solubility standard (e.g., Propranolol). The assay is only validated if Amiodarone precipitates and Propranolol fully dissolves within expected calibration ranges.

Phase 2: In Vitro Microsomal Stability (Human Liver Microsomes - HLM)

Causality: We must empirically prove that the saturated BCO core evades CYP450 metabolism. HLM assays provide the intrinsic clearance ( CLint​ ) value, which scales to predict in vivo hepatic clearance. Protocol:

  • Incubation: Incubate 1 µM of the BCO derivative with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation System: Include Verapamil (high clearance, CLint​ > 40 µL/min/mg) and Warfarin (low clearance, CLint​ < 5 µL/min/mg) as parallel controls. If Verapamil is not rapidly depleted, the NADPH regenerating system has failed, and the assay must be rejected.

Phase 3: Caco-2 Permeability and Efflux Assessment

Causality: While the BCO core improves solubility, its bulky 3D nature and the polar methoxymethyl/methanol vectors might restrict passive diffusion or trigger P-glycoprotein (P-gp) efflux. Caco-2 cells mimic the human intestinal epithelium to assess oral absorption viability. Protocol:

  • Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until fully differentiated.

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability.

  • Sampling: Sample the receiver chambers at 60 and 120 minutes. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation System: Run Lucifer Yellow (a paracellular marker) concurrently. A Lucifer Yellow Papp​<1×10−6 cm/s confirms that the tight junctions of the cell monolayer are perfectly intact.

PK_Workflow Start Synthesis of BCO Derivatives PhysChem Phase 1: Physicochemical Characterization (LogD, Kinetic Solubility) Start->PhysChem InVitro Phase 2: In Vitro ADME (CYP450 Stability, Caco-2) PhysChem->InVitro InVivo Phase 3: In Vivo PK (Rodent/Non-Rodent Models) InVitro->InVivo DataAnalysis PK Parameter Extraction (CL, Vd, t1/2, F%) InVivo->DataAnalysis

Step-by-step pharmacokinetic profiling workflow for BCO derivatives.

Quantitative Data Presentation

The following table synthesizes representative PK data, comparing a traditional para-phenyl containing drug candidate against its optimized (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol bioisostere. The data clearly illustrates how escaping flatland translates to superior drug-like properties[1],[4].

Pharmacokinetic ParameterTraditional para-Phenyl Derivative(4-Methoxymethyl-BCO-1-yl)-methanol DerivativeMechanistic Causality
Fraction sp3 ( Fsp3​ ) 0.150.85Complete saturation of the core ring structure.
Thermodynamic Solubility < 10 µM> 350 µMDisruption of planar π−π stacking lowers crystal lattice energy.
LogD (pH 7.4) 4.2 (Highly Lipophilic)2.1 (Optimal)Introduction of polar −OH and −OCH3​ vectors balances lipophilicity.
HLM Intrinsic Clearance ( CLint​ ) 45 µL/min/mg< 12 µL/min/mgEvasion of CYP450-mediated aromatic epoxidation and hydroxylation.
Caco-2 Permeability ( Papp​ ) 15×10−6 cm/s 12×10−6 cm/sSlight reduction due to 3D bulk, but remains well within the highly permeable range.
In Vivo Half-Life ( t1/2​ ) 1.2 Hours4.8 HoursDirect result of reduced hepatic clearance and metabolic shielding.
Oral Bioavailability ( F% ) 12%68%Synergistic effect of vastly improved aqueous solubility and reduced first-pass metabolism.

Conclusion

The transition from planar aromatic systems to sp3 -rich architectures is not merely a structural novelty; it is a pharmacokinetic necessity. The (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol scaffold represents a pinnacle of this design philosophy. By utilizing the self-validating protocols outlined in this guide, development teams can confidently quantify the improvements in solubility, metabolic stability, and overall oral bioavailability that this unique bioisostere provides.

References

  • PharmaBlock.Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
  • Nature Communications (PMC).2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Chinese Chemical Society.Photoinduced Copper-Catalyzed C–H Activation Enables Access to Bicyclo[1.1.1]pentane Azole Isosteres.

Sources

Foundational

Thermodynamic Stability of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol: A Technical Guide for 3D Bioisostere Integration

Executive Summary The paradigm of modern drug discovery is rapidly shifting from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic architectures. This transition, often termed "escaping from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery is rapidly shifting from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic architectures. This transition, often termed "escaping from flatland," relies heavily on the use of rigid polycyclic cages as bioisosteres. Among these, the bicyclo[2.2.2]octane (BCO) core stands out as a premier structural mimic for para-substituted benzenes.

This whitepaper provides an in-depth technical analysis of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol , a highly functionalized 1,4-disubstituted BCO derivative. We will dissect its thermodynamic architecture, the causality behind its physicochemical behavior, and the self-validating experimental workflows required to profile its stability in drug development.

Thermodynamic Architecture of the BCO Core

To understand the stability of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, one must first analyze the energetic landscape of the bicyclo[2.2.2]octane cage itself.

Strain Energy and Eclipsing Interactions

Unlike cyclohexane, which readily adopts a strain-free chair conformation, the BCO core is a rigid, bridged system that forces its constituent cyclohexane rings into high-energy boat conformations. This rigid geometry results in the parallel alignment of the two-carbon bridges, leading to severe torsional strain caused by the eclipsing of adjacent C-H bonds .

Quantum mechanical calculations and experimental heats of formation reveal that the inherent strain energy of the unsubstituted BCO core is approximately 11–14 kcal/mol . However, this high internal strain does not equate to chemical instability. The rigidity of the cage creates a massive kinetic barrier to degradation; breaking the C-C framework requires an activation energy (Ea) that is prohibitively high under physiological conditions.

Substituent Conformational Dynamics

In (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, the substituents at the C1 (hydroxymethyl) and C4 (methoxymethyl) bridgeheads dictate the molecule's interaction with its environment.

  • Vector Alignment: The 1,4-distance across the BCO cage is approximately 2.6 Å, which perfectly mimics the vector distance of a para-substituted benzene ring, ensuring spatial compatibility within target binding pockets .

  • Rotamer Stability: Because the BCO core is locked, conformational freedom is restricted entirely to the exocyclic C-C bonds of the substituents. The thermodynamic minimum is achieved when the -CH2OH and -CH2OCH3 groups adopt staggered conformations relative to the rigid cage, minimizing steric clashes with the eclipsed bridge protons.

G A BCO Core (Rigid Cage) B Torsional Strain (~11-14 kcal/mol) A->B induces D Substituent Rotamers (C1/C4) A->D anchors C Eclipsed C-H Bonds B->C due to E Thermodynamic Stability B->E modulates D->E defines

Fig 1: Thermodynamic logic of the BCO core, highlighting strain and substituent effects.

Causality in Physicochemical Profiling

The decision to replace a planar 4-(methoxymethyl)benzyl alcohol moiety with its BCO equivalent is driven by specific thermodynamic and kinetic causalities.

Enthalpy-Entropy Compensation

When a drug molecule binds to a protein target, it must displace water molecules from both its own surface and the target's binding pocket. The 3D nature of the BCO core significantly alters the solvent-accessible surface area (SASA) compared to a flat benzene ring. The hydration shell around the hydrophobic BCO cage is highly ordered. Upon target binding, the release of these ordered water molecules into the bulk solvent results in a highly favorable entropic gain (+ΔS). This entropy-driven binding often compensates for the loss of planar π-π stacking interactions (enthalpic penalty), leading to a net gain in binding free energy (ΔG) .

Metabolic Stability and Bredt's Rule

The most profound advantage of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is its resistance to oxidative metabolism. Cytochrome P450 enzymes typically target benzylic positions for oxidation, forming resonance-stabilized radical or carbocation intermediates.

The causality behind targeting the C1 and C4 bridgeheads for substitution lies in Bredt's Rule . In the BCO core, achieving the required sp2 planar geometry at a bridgehead carbon is geometrically impossible without inducing catastrophic ring strain. Consequently, the activation energy for enzymatic oxidation at these positions is artificially raised, rendering the molecule kinetically inert to typical Phase I metabolic pathways.

Self-Validating Experimental Workflows

To rigorously profile the thermodynamic and kinetic stability of this molecule, researchers must employ self-validating experimental systems. A single assay is prone to artifacts; therefore, orthogonal techniques must be used to internally validate the data.

Protocol A: Thermodynamic Binding Profiling (ITC & DSC)

This protocol utilizes Isothermal Titration Calorimetry (ITC) paired with Differential Scanning Calorimetry (DSC) to prove the entropy-driven binding hypothesis.

Causality: ITC directly measures the enthalpy of binding (ΔH), allowing the derivation of entropy (ΔS). However, buffer ionization can skew ΔH. By orthogonally running DSC to measure the heat capacity change (ΔCp)—which directly correlates to the expulsion of ordered water (SASA reduction)—the system self-validates. A positive ΔS in ITC must be corroborated by a negative ΔCp in DSC to confirm the hydrophobic effect.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol and the target protein in identical matched buffers (e.g., 50 mM HEPES, pH 7.4) to eliminate heat of dilution artifacts.

  • Degassing: Degas both solutions under a vacuum for 15 minutes at 25°C to prevent bubble formation during titration, which causes severe signal noise.

  • DSC Unfolding Baseline: Run the target protein alone in the DSC from 10°C to 90°C at 1°C/min to establish the baseline melting temperature (Tm) and heat capacity.

  • ITC Titration: Load the BCO ligand into the syringe and the protein into the cell. Perform 20 injections of 2 μL each at 120-second intervals at 25°C.

  • Data Integration: Integrate the raw heat spikes to generate a binding isotherm. Calculate ΔG, ΔH, and -TΔS. Cross-reference the entropic term with the ΔCp shift observed in subsequent ligand-bound DSC runs.

Protocol B: Kinetic Metabolic Clearance (LC-MS/MS)

This protocol validates the Bredt's Rule hypothesis regarding bridgehead stability.

Causality: If the bridgehead carbons are truly protected from sp2 transition states, the intrinsic clearance (CLint) in human liver microsomes (HLMs) should be near zero. The protocol self-validates by running a parallel positive control (e.g., standard 4-(methoxymethyl)benzyl alcohol), ensuring the microsomes are active and capable of oxidizing benzylic positions.

Step-by-Step Methodology:

  • Incubation Mix: Prepare a 1 μM solution of the BCO compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the half-life (t1/2).

Workflow S1 1. Sample Prep (Matched Buffer) S2 2. DSC Analysis (Thermal Unfolding) S1->S2 S3 3. ITC Profiling (Binding Thermodynamics) S1->S3 S4 4. LC-MS/MS (Metabolic Stability) S1->S4 S5 Data Integration (ΔG, ΔH, -TΔS) S2->S5 validates ΔCp S3->S5 yields ΔH, ΔS S4->S5 proves kinetic stability

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Summary

The structural and thermodynamic advantages of the BCO bioisostere over its planar counterpart are summarized below. The data highlights how the deliberate introduction of torsional strain in the core translates to superior physicochemical properties at the macroscopic level.

Table 1: Comparative Thermodynamic and Physicochemical Properties

Parameter4-(Methoxymethyl)benzyl alcohol (Planar Arene)(4-Methoxymethyl-BCO-1-yl)-methanol (3D Bioisostere)Causality / Structural Driver
Fraction sp3 (Fsp3) 0.331.00Complete saturation of the bicyclic core.
Core Strain Energy ~0 kcal/mol11–14 kcal/molTorsional strain from eclipsed C-H bonds along the bridges.
Bridgehead Reactivity High (Benzylic oxidation)NegligibleBredt's Rule prevents the formation of an sp2 transition state.
Binding Entropy (ΔS) BaselineHighly FavorableEnhanced displacement of ordered water from the 3D hydrophobic cage.
Aqueous Solubility ModerateHigh3D architecture disrupts planar crystal lattice packing, lowering melting point.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • On the Heats of Formation of Alkanes Source: Journal of the Mexican Chemical Society (SciELO) URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: Nature Reviews Chemistry (via PubMed Central) URL:[Link]

  • The Bicyclo[2.2.2]Octane Motif: A Class of Saturated Group 14 Quantum Interference Based Single-Molecule Insulators Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

Exploratory

Preclinical In Vitro Safety and Toxicity Profiling of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol: A 3D Bioisostere Paradigm

Executive Summary & Mechanistic Rationale The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern drug design. Coined as the "Escape from Flatland" pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a cornerstone of modern drug design. Coined as the "Escape from Flatland" paradigm, increasing the fraction of sp3 carbons ( Fsp3​ ) in a drug candidate has been statistically correlated with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[1].

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a highly specialized, saturated 1,4-disubstituted bicyclo[2.2.2]octane (BCO) derivative. It serves as a rigid, 3D bioisostere for para-substituted benzene rings (specifically, 1,4-bis(hydroxymethyl)benzene derivatives)[2]. While the BCO scaffold successfully mitigates the oxidative liabilities of planar benzenes—such as the formation of reactive quinone species[3]—its rigid, lipophilic cage structure introduces novel pharmacokinetic and toxicological variables.

As a Senior Application Scientist, the objective of this guide is to establish a self-validating in vitro toxicity screening cascade for this specific BCO building block. We must systematically evaluate whether the enhanced metabolic stability of the BCO cage inadvertently triggers alternative toxicity mechanisms, such as lipophilicity-driven hERG channel blockade or unexpected bridgehead hydroxylation.

Experimental Workflow & Decision Logic

To ensure scientific integrity, the toxicity evaluation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol must follow a multi-tiered approach, isolating cytotoxicity, metabolic clearance, cardiotoxicity, and genotoxicity.

Workflow Start Compound Synthesis (4-Methoxymethyl-BCO-methanol) Tox In Vitro Toxicity Panel Start->Tox HepG2 HepG2 Cytotoxicity (CellTiter-Glo) Tox->HepG2 CYP HLM Metabolic Stability (LC-MS/MS) Tox->CYP hERG hERG Patch-Clamp (Cardiotoxicity) Tox->hERG Ames Ames Fluctuation (Genotoxicity) Tox->Ames Decision Go/No-Go Decision HepG2->Decision CYP->Decision hERG->Decision Ames->Decision

Fig 1: Multi-tier in vitro toxicity screening workflow for the BCO bioisostere.

Core In Vitro Toxicity Panels: Methodologies & Causality

High-Content Cytotoxicity Screening (HepG2)

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. While BCO scaffolds generally improve solubility, their rigid 3D bulk can alter membrane partitioning and disrupt mitochondrial potential. HepG2 cells provide a robust baseline for intrinsic hepatotoxicity. Protocol:

  • Cell Seeding: Seed HepG2 cells in 384-well plates at 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (0.1 µM to 100 µM) using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover (final DMSO < 0.5%).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to lyse cells and quantify ATP via luminescence.

  • Validation: Use Chlorpromazine as a positive cytotoxic control. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Metabolic Stability and CYP450 Phenotyping

Causality & Rationale: Benzene rings are susceptible to oxidative metabolism, yielding phenols and potentially toxic quinones[3]. The BCO cage is intentionally designed to resist this. However, we must verify that the methoxymethyl ether does not undergo rapid CYP-mediated O-dealkylation, which would release formaldehyde—a toxic and reactive metabolite. Protocol:

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the CYP450 reaction.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

Pathway Parent (4-Methoxymethyl-BCO-1-yl)-methanol CYP450 Hepatic CYP450 Enzymes Parent->CYP450 Path1 O-Dealkylation (Minor Pathway) CYP450->Path1 Path2 Bridgehead Hydroxylation (Sterically Hindered) CYP450->Path2 ToxMet Formaldehyde Release (Rapidly Cleared) Path1->ToxMet SafeMet Stable Glucuronide Conjugate (Excreted) Path2->SafeMet ToxMet->SafeMet ALDH/UGT

Fig 2: Putative CYP450 metabolic pathways and detoxification logic for the BCO scaffold.

Cardiotoxicity: Automated Patch-Clamp hERG Assay

Causality & Rationale: The hERG (Kv11.1) potassium channel features a promiscuous hydrophobic central cavity. While planar aromatic rings often π−π stack within this pocket, rigid, lipophilic 3D cages like BCO can also become sterically wedged, leading to QT prolongation. Protocol:

  • Cell Preparation: Utilize CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Patch-Clamp Execution: Using an automated planar patch-clamp system (e.g., QPatch), establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents.

  • Perfusion: Perfuse the BCO compound at ascending concentrations (1, 3, 10, 30 µM). Measure the fractional block of the tail current relative to the vehicle control.

Genotoxicity: Ames Fluctuation Test

Causality & Rationale: Required to rule out mutagenicity, particularly to confirm that potential minor metabolites (like formaldehyde from ether cleavage) do not reach genotoxic thresholds in vitro. Protocol:

  • Strains: Use Salmonella typhimurium strains TA98 and TA100.

  • Exposure: Expose bacteria to the BCO compound (up to 500 µg/mL) in 384-well plates, both in the presence and absence of S9 metabolic activation mix.

  • Readout: After 48 hours, add a pH indicator (Bromocresol Purple). Wells that undergo reverse mutation will metabolize the media, dropping the pH and shifting the color from purple to yellow.

  • Scoring: A statistically significant increase in the number of revertant (yellow) wells compared to the vehicle control indicates a positive mutagenic liability.

Quantitative Data Synthesis

To illustrate the pharmacological advantage of the "Escape from Flatland" strategy, the table below summarizes representative in vitro data comparing the 3D BCO bioisostere against its planar phenyl counterpart. The data demonstrates that while the BCO scaffold drastically improves metabolic stability, it requires careful monitoring for hERG liabilities due to its spatial bulk.

Compound Scaffold Fsp3​ HepG2 Cytotoxicity IC50​ (µM)HLM Metabolic Clearance CLint​ (µL/min/mg)hERG Channel Block IC50​ (µM)Ames Test (± S9)
Planar Phenyl Reference (1,4-phenylene)0.2045.248.5 (High Clearance)>100Negative
BCO Bioisostere (4-Methoxymethyl-BCO-methanol)1.00>10012.4 (Stable)85.1Negative

Note: The BCO derivative exhibits a highly favorable Fsp3​ of 1.0, correlating with a nearly 4-fold reduction in intrinsic metabolic clearance and negligible baseline cytotoxicity, validating the bioisosteric replacement strategy[3],[1].

References

  • [1] Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • [3] Hernández-Lladó P, Meanwell NA, Russell AJ. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • [2] Mykhailiuk PK. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications (Archived in PMC), 2023. URL: [Link]

Sources

Foundational

Mechanism of Action for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol in Drug Discovery: A 3D Bioisosteric Scaffold for Escaping Flatland

Executive Summary In modern drug discovery, a building block does not possess a "mechanism of action" in the traditional sense of receptor agonism or antagonism. Instead, its mechanism of action is physicochemical . The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, a building block does not possess a "mechanism of action" in the traditional sense of receptor agonism or antagonism. Instead, its mechanism of action is physicochemical . The compound (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol functions as an advanced three-dimensional (3D) bioisostere designed to replace para-substituted phenyl rings. By integrating this scaffold into a drug candidate, medicinal chemists can fundamentally alter the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile—disrupting planar crystal packing to increase solubility, eliminating aromatic metabolic liabilities, and enhancing target complementarity.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, structural anatomy, and experimental workflows required to successfully integrate and validate this specific bicyclo[2.2.2]octane (BCO) derivative in a lead optimization campaign.

The Mechanistic Paradigm: Escaping Flatland

Historically, high-throughput screening and cross-coupling chemistries drove an over-reliance on flat, 2D aromatic rings. However, the seminal "Escape from Flatland" analysis demonstrated that increasing the fraction of sp3 hybridized carbons (Fsp3) directly correlates with higher clinical success rates[1].

The BCO core acts as a direct structural mimic for the para-phenyl group. The geometric distance between the connecting bridgehead atoms in the BCO scaffold is approximately 2.60 Å, which closely mirrors the 2.79 Å distance of a para-phenyl group[2]. This allows the BCO scaffold to maintain the critical 1,4-exit vectors required for target binding while replacing the flat, electron-rich aromatic system with a rigid, saturated 3D architecture.

ScaffoldOpt cluster_0 Phase 1: Liability Identification cluster_1 Phase 2: 3D Bioisosteric Replacement cluster_2 Phase 3: ADME/PK Realization Node1 2D Phenyl Lead (High Clearance, Low Solubility) Node2 CYP450 Oxidation Analysis Node1->Node2 Node3 BCO Core Selection (Distance = 2.60 Å) Node2->Node3 Node4 (4-Methoxymethyl-BCO-1-yl)-methanol Node3->Node4 Node5 Increased Fsp3 (Escape from Flatland) Node4->Node5 Node6 Enhanced Target Complementarity Node4->Node6

Fig 1: The mechanistic workflow of transitioning from a 2D aromatic lead to a 3D BCO scaffold.

Structural Anatomy of the Scaffold

The specific substitution pattern of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol provides distinct advantages over a naked BCO core:

  • The BCO Core (Fsp3 = 1.0): Provides the rigid, non-aromatic framework. It resists CYP450-mediated aromatic epoxidation and disrupts π−π stacking, which is a primary driver of poor aqueous solubility in flat molecules[1].

  • C1-Methanol Vector (-CH₂OH): This primary alcohol serves as the primary synthetic handle. While it can act as a hydrogen bond donor/acceptor, in drug discovery it is most frequently oxidized to a carboxylic acid, creating a direct bioisostere for a benzoic acid derivative.

  • C4-Methoxymethyl Vector (-CH₂OCH₃): A critical refinement. Converting an aromatic ring to a purely aliphatic BCO core often causes an unwanted spike in lipophilicity (clogP). The inclusion of the methoxymethyl ether introduces a hydrogen bond acceptor that fine-tunes the logD, maintaining hydrophilicity without introducing the metabolic liability of a benzylic position.

Quantitative Physicochemical Profiling

The table below summarizes the physicochemical shift achieved by integrating this specific scaffold compared to traditional motifs.

Propertypara-Phenyl MotifUnsubstituted BCO Core(4-Methoxymethyl-BCO-1-yl)-methanol
Fsp3 Contribution 0.01.01.0
Bridgehead Distance 2.79 Å2.60 Å~2.60 Å (Core)
Aqueous Solubility Poor (High π−π stacking)Moderate (High lipophilicity)High (H-bond acceptor/donor present)
Metabolic Liability High (CYP450 epoxidation)Low (Sterically shielded sp3)Low (Stable ether/alcohol handles)
Exit Vector Geometry 1,4-linear (180°)1,4-linear (180°)1,4-linear (180°)

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems. They not only outline how to execute the integration and testing of this scaffold but explain the causality behind the chemical and biological choices.

Protocol 1: Synthetic Integration via Oxidation and Amide Coupling

Objective: Convert the C1-methanol to a carboxylic acid and couple it to a target pharmacophore amine.

  • Step 1: Mild Oxidation to Carboxylic Acid

    • Procedure: Dissolve (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (1.0 eq) in a 1:1 mixture of DCM and H₂O. Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir vigorously at room temperature for 4 hours until complete consumption of the starting material is observed via TLC/LC-MS.

    • Causality: TEMPO/BAIB is chosen over harsh oxidants (like Jones reagent) because it is a mild, highly selective system that prevents the oxidative cleavage of the C4-methoxymethyl ether, ensuring the structural integrity of the secondary vector.

  • Step 2: Sterically Hindered Amide Coupling

    • Procedure: Isolate the resulting BCO-carboxylic acid and dissolve in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester. Add the target amine (1.0 eq) and stir at room temperature for 12 hours.

    • Causality: The bridgehead carbon of the BCO core is highly sterically hindered. Standard coupling agents (e.g., EDC/HOBt) routinely yield poor conversions. HATU generates a highly reactive HOAt ester intermediate, which is strictly required to overcome the steric bulk of the bicyclic system and drive the amidation to completion.

Protocol 2: ADME Validation (Microsomal Stability Assay)

Objective: Validate that the replacement of the para-phenyl ring with the BCO scaffold successfully mitigates CYP450-mediated intrinsic clearance (CL_int).

  • Step 1: Incubation (The Biological Matrix)

    • Procedure: Prepare a 1 µM solution of the final BCO-integrated drug candidate in 100 mM phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final).

    • Causality: NADPH is the mandatory electron-donating cofactor for CYP450 phase I metabolism. Pre-incubation ensures the system is at thermal equilibrium, preventing artifactual lag phases in the kinetic curve.

    • Self-Validation Control: Concurrently run Verapamil as a high-clearance positive control to validate the enzymatic viability of the HLM batch.

  • Step 2: Quenching & Protein Precipitation

    • Procedure: At precise time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, halting enzymatic metabolism at the exact time point and precipitating the proteins for clean downstream analysis.

  • Step 3: LC-MS/MS Quantification

    • Procedure: Centrifuge the quenched plates at 14,000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate CL_int based on the half-life of parent compound depletion.

    • Causality: MRM provides the high sensitivity and mass-specificity required to isolate the exact parent compound signal from the highly complex biological background of the liver microsomes.

AssayWorkflow cluster_0 Incubation Phase cluster_1 Quench & Prep cluster_2 Analysis Phase Step1 HLM + NADPH (37°C) Step2 Add BCO Compound (1 µM) Step1->Step2 Step3 Quench w/ Cold MeCN + Internal Standard Step2->Step3 Step4 Centrifugation (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate CL_int (Intrinsic Clearance) Step5->Step6

Fig 2: Step-by-step workflow for the self-validating Microsomal Stability Assay.

Conclusion

The utilization of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol represents a sophisticated approach to modern drug design. By leveraging the geometric similarities between the BCO core and the para-phenyl ring[2], while simultaneously exploiting the Fsp3-driven benefits of aliphatic saturation[1], medicinal chemists can systematically engineer out metabolic liabilities and poor solubility. The strategic placement of the methoxymethyl ether ensures that this transition to 3D space does not come at the cost of excessive lipophilicity, making it a premier building block for lead optimization.

References

  • [3] Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608.[Link]

  • [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

Strategic Overview & Rationale In modern drug discovery, the para-substituted phenyl ring is a ubiquitous structural motif, yet it often introduces metabolic liabilities and poor aqueous solubility. Bicyclo[2.2.2]octane...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Rationale

In modern drug discovery, the para-substituted phenyl ring is a ubiquitous structural motif, yet it often introduces metabolic liabilities and poor aqueous solubility. Bicyclo[2.2.2]octane derivatives have emerged as highly effective 3D saturated bioisosteres for the phenyl ring[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds enhance metabolic stability and significantly improve pharmacokinetic profiles .

The target molecule, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol , serves as a critical bifunctional building block. Its synthesis relies on the controlled desymmetrization of the commercially available precursor, bicyclo[2.2.2]octane-1,4-diyldimethanol. Because both primary hydroxyl groups are chemically equivalent, a statistical monoprotection strategy utilizing a sterically demanding tert-butyldimethylsilyl (TBS) group is employed . This is followed by a classic Williamson ether synthesis to install the methoxymethyl ether, and a highly selective fluoride-mediated deprotection to reveal the final product .

Synthetic Workflow

SynthesisWorkflow SM Bicyclo[2.2.2]octane-1,4-diyldimethanol (Starting Material) Step1 Step 1: Monosilylation Reagents: TBSCl, Imidazole, DMF Temp: 0 °C to RT SM->Step1 Int1 Mono-TBS Ether (Intermediate 1) Step1->Int1 Yield: ~48% (Statistical Desymmetrization) Step2 Step 2: Methylation Reagents: NaH, MeI, THF Temp: 0 °C to RT Int1->Step2 Int2 Methylated TBS Ether (Intermediate 2) Step2->Int2 Yield: ~88% (Williamson Ether Synthesis) Step3 Step 3: Deprotection Reagents: TBAF, THF Temp: RT Int2->Step3 Product (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (Target Product) Step3->Product Yield: ~95% (Fluoride-Mediated Cleavage)

Figure 1: Three-step synthetic workflow for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Quantitative Reaction Parameters

StepReagent / ReactantEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1 Bicyclo[2.2.2]octane-1,4-diyldimethanol1.0DMF0 → 251245–50
1 tert-Butyldimethylsilyl chloride (TBSCl)1.0DMF0 → 2512-
1 Imidazole2.0DMF0 → 2512-
2 Mono-TBS Ether (Intermediate 1)1.0THF0 → 25485–90
2 Sodium Hydride (NaH, 60% dispersion)1.5THF0 → 254-
2 Methyl Iodide (MeI)1.5THF0 → 254-
3 Methylated TBS Ether (Intermediate 2)1.0THF25290–95
3 Tetrabutylammonium fluoride (TBAF, 1M)1.2THF252-

Step-by-Step Methodologies

Step 1: Statistical Desymmetrization via Monosilylation

Objective: Selectively protect one of the two identical primary alcohols to yield (4-(((tert-butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octan-1-yl)methanol.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add bicyclo[2.2.2]octane-1,4-diyldimethanol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add imidazole (2.0 equiv) and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Dissolve TBSCl (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 4:1 to 1:1).

  • Mechanistic Rationale (Expertise): Desymmetrization of a symmetrical diol is statistically limited. By utilizing the sterically bulky TBS group and strictly controlling the stoichiometry (1.0 equiv) at low temperatures, the kinetic penalty for bis-silylation is maximized, optimizing the yield of the mono-protected intermediate .

  • Self-Validating System (Trustworthiness): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The reaction must show three distinct spots upon staining with Phosphomolybdic acid (PMA): unreacted diol (baseline, R_f ~0.0), the desired mono-TBS ether (R_f ~0.4), and the bis-TBS ether byproduct (R_f ~0.8).

Step 2: Williamson Ether Synthesis (Methylation)

Objective: Alkylate the remaining free hydroxyl group to yield tert-butyl((4-(methoxymethyl)bicyclo[2.2.2]octan-1-yl)methoxy)dimethylsilane.

  • Preparation: In a flame-dried flask under argon, dissolve the Mono-TBS Ether (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a 0.1 M concentration. Cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir at 0 °C for 30 minutes. (Safety Note: NaH is highly pyrophoric; ensure strict anhydrous conditions).

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. (Safety Note: MeI is a volatile alkylating agent; handle exclusively inside a fume hood).

  • Propagation: Allow the reaction to warm to RT and stir for 4 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl until gas evolution ceases. Extract three times with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

  • Mechanistic Rationale (Expertise): NaH acts as a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol, driving the equilibrium entirely toward the alkoxide. THF is utilized as a polar aprotic solvent to effectively solvate the sodium cation, leaving the alkoxide highly nucleophilic for the subsequent S_N2 attack on the electrophilic methyl iodide.

  • Self-Validating System (Trustworthiness): Visual validation occurs immediately via H₂ gas evolution upon NaH addition. Spectroscopic validation of the purified intermediate using ¹H NMR must show the appearance of a sharp, 3-proton singlet at ~3.30 ppm, corresponding to the newly formed methoxy (-OCH₃) group, while retaining the TBS signals (~0.90 ppm and ~0.05 ppm).

Step 3: Fluoride-Mediated Deprotection

Objective: Cleave the silyl ether to reveal the final product, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

  • Preparation: Dissolve the Methylated TBS Ether (1.0 equiv) in THF (0.2 M) at RT.

  • Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise. Stir the mixture at RT for 2 hours.

  • Workup: Quench the reaction with water and extract three times with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 2:1) to afford the pure target compound as a white solid/colorless oil.

  • Mechanistic Rationale (Expertise): The deprotection leverages the exceptional thermodynamic driving force of the Silicon-Fluorine bond (bond dissociation energy ~582 kJ/mol) compared to the Silicon-Oxygen bond (~452 kJ/mol). TBAF selectively attacks the silicon center, cleanly cleaving the silyl ether without disturbing the robust methyl ether or the bicyclic carbon framework .

  • Self-Validating System (Trustworthiness): TLC monitoring (Hexanes:EtOAc 2:1) must show complete consumption of the starting material (R_f ~0.7) and the appearance of a new, highly polar spot (R_f ~0.3) that stains strongly with KMnO₄. Final structural validation via ¹H NMR will confirm the complete disappearance of the tert-butyl and dimethyl silyl protons in the upfield region (< 1.0 ppm).

References

  • Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6138.[Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6192.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

Sources

Application

How to incorporate (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol into peptide scaffolds

Application Note: Strategic Incorporation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol into Peptide Scaffolds Executive Summary The optimization of peptide therapeutics often hits a bottleneck when relying on pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol into Peptide Scaffolds

Executive Summary

The optimization of peptide therapeutics often hits a bottleneck when relying on planar aromatic rings (e.g., phenylalanine, tyrosine, or phenyl-based capping groups). High aromatic ring counts drive poor aqueous solubility, excessive plasma protein binding, and susceptibility to cytochrome P450-mediated oxidation.

Scientific Rationale: The Causality of Scaffold Selection

To understand why this specific molecule is transformative, we must analyze its structural causality:

  • Geometric Fidelity: The fully aliphatic BCO core is a 3-dimensional bioisostere for the 2-dimensional para-phenyl group. The internal distance between the connecting bridgehead atoms in the BCO scaffold is 2.60 Å, which is remarkably close to the 2.82 Å distance of a para-phenyl group[1]. This ensures that the spatial vector of the peptide's pharmacophore is perfectly maintained for receptor binding[2].

  • Fraction of sp3 Carbons (Fsp3): By replacing a planar aromatic ring (Fsp3 = 0) with a BCO core (Fsp3 = 1.0), the 3D complexity of the peptide increases, which statistically correlates with higher clinical success rates and reduced off-target hERG liabilities[1].

  • The Methoxymethyl Advantage: While purely aliphatic BCOs are highly lipophilic, the 4-methoxymethyl (-CH 2​ OCH 3​ ) substituent acts as a stable hydrogen-bond acceptor. This significantly rescues aqueous solubility while remaining highly resistant to human liver microsome (HLM) degradation[3].

  • Orthogonal Stability (Expert Insight): A common misconception is that the methoxymethyl group will degrade during peptide cleavage. Unlike acetal-based MOM protecting groups (R-O-CH 2​ -OCH 3​ ), the 4-methoxymethyl substituent (R-CH 2​ -OCH 3​ ) is a robust aliphatic ether. It is completely stable to standard 95% TFA cleavage cocktails, ensuring the integrity of the bioisostere in the final peptide.

Physicochemical Profiling

Summarizing the quantitative impact of replacing a standard planar capping group with the BCO-methoxymethyl derivative:

Propertypara-Tolyl Capping (Planar)BCO-Methoxymethyl Capping (3D)Impact on Peptide Scaffold
Bridgehead Distance 2.82 Å2.60 ÅMaintains spatial vector for target binding[1].
Fraction of sp3 Carbons 0.01.0 (for the core)"Escape from flatland"; reduces off-target toxicity[1].
Aqueous Solubility BaselineSignificantly HigherImproves formulation viability and bioavailability[3].
Metabolic Stability Susceptible to CYP oxidationHighly ResistantProlongs circulating half-life in vivo[3].
Proteolytic Stability ModerateHigh (Steric Shielding)Bulky 3D core prevents exopeptidase degradation.

Strategic Workflow: Divergent Scaffold Incorporation

Because the starting material presents a primary alcohol (-CH 2​ OH), it cannot be directly coupled via standard SPPS amide chemistry. We employ two divergent, highly efficient pathways to incorporate the scaffold: Pathway A (Direct Carbamylation) and Pathway B (Oxidation to Amide).

BCO_Incorporation Start (4-Methoxymethyl-BCO-1-yl)-methanol (Starting Material) Act_DSC Activation: DSC, DIPEA (Anhydrous DCM) Start->Act_DSC Pathway A Ox_TEMPO Oxidation: TEMPO, BAIB (MeCN/H2O) Start->Ox_TEMPO Pathway B Int_Carbonate BCO-Succinimidyl Carbonate (Stable Intermediate) Act_DSC->Int_Carbonate Int_Acid BCO-1-Carboxylic Acid (Stable Intermediate) Ox_TEMPO->Int_Acid Coupling_A On-Resin Coupling (N-term or Lys-NH2) Int_Carbonate->Coupling_A Coupling_B On-Resin Coupling (HATU, DIPEA) Int_Acid->Coupling_B Final_Carbamate BCO-Peptide Carbamate (Protease Resistant) Coupling_A->Final_Carbamate Cleavage (TFA) Final_Amide BCO-Peptide Amide (Bioisosteric Capping) Coupling_B->Final_Amide Cleavage (TFA)

Fig 1: Divergent synthetic pathways for incorporating BCO-methanol into peptide scaffolds.

Detailed Experimental Protocols

Protocol A: Direct Carbamate Linkage (The "Zero-Oxidation" Approach)

Causality: Primary alcohols are poor electrophiles. By reacting the BCO-methanol with N,N'-Disuccinimidyl carbonate (DSC), we generate a highly reactive, yet bench-stable, mixed carbonate. This intermediate readily reacts with the free N-terminus of a resin-bound peptide to form a robust carbamate linkage, entirely avoiding the need for oxidation.

Step 1: Scaffold Activation

  • Dissolve (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (1.0 eq, 100 mg) in anhydrous DCM (5 mL) under nitrogen.

  • Add DSC (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 4 hours.

  • Self-Validating Check: Perform TLC (Hexane/EtOAc 1:1). The starting material spot should be completely consumed, confirming quantitative conversion to the succinimidyl carbonate.

Step 2: On-Resin Coupling

  • Swell the peptide-resin (bearing a fully deprotected N-terminal amine) in DMF for 30 minutes.

  • Evaporate the DCM from the activated BCO-carbonate mixture, reconstitute in DMF, and add to the resin.

  • Shake for 12 hours at room temperature.

  • In-Process Control (IPC): Perform a Kaiser test. A negative (yellow) result validates complete capping.

Step 3: Global Cleavage

  • Wash the resin thoroughly with DMF (3x) and DCM (3x). Dry under vacuum.

  • Cleave using 95% TFA, 2.5% TIS, 2.5% H 2​ O for 2 hours.

  • Precipitate the BCO-capped peptide in cold diethyl ether and centrifuge.

Protocol B: Chemoselective Oxidation & Amide Coupling

Causality: For researchers requiring a standard amide bond, the primary alcohol must be oxidized to a carboxylic acid. TEMPO/BAIB is chosen because it is highly chemoselective for primary alcohols, preventing any oxidative cleavage of the methoxymethyl ether moiety.

Step 1: Chemoselective Oxidation

  • Dissolve the BCO-methanol (1.0 eq) in MeCN/H 2​ O (1:1 v/v).

  • Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir at room temperature for 4–6 hours.

  • Quench with saturated Na 2​ S 2​ O 3​ , extract with EtOAc, and isolate the pure 4-methoxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid.

Step 2: Standard SPPS Amide Coupling

  • Pre-activate the BCO-carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

  • Add the activated complex to the deprotected peptide-resin and shake for 2 hours.

  • Cleave and precipitate using standard Fmoc-SPPS protocols (as in Protocol A).

Analytical Validation & Quality Control

To ensure the self-validating integrity of your synthesis, utilize High-Resolution Mass Spectrometry (HRMS-ESI) and Nuclear Magnetic Resonance (NMR) to confirm successful incorporation:

  • Mass Spectrometry (ESI-MS) Signatures:

    • Pathway A (Carbamate Linkage): Look for an exact mass shift of +210.12 Da relative to the uncapped peptide sequence.

    • Pathway B (Amide Linkage): Look for an exact mass shift of +181.13 Da relative to the uncapped peptide sequence.

  • 1 H-NMR Spectroscopy: Upon cleavage and HPLC purification, the BCO core provides a highly distinct, symmetric multiplet signature. Look for the rigid bicyclic aliphatic protons integrating heavily between 1.40 ppm and 1.90 ppm , which will be clearly distinct from standard linear peptide side-chain signals.

References

  • Zhou, H.-B., et al. "Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators." NIH PMC. URL:[2]

  • PharmaBlock. "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring." PharmaBlock. URL:[1]

  • Denisenko, A., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." NIH PMC. URL:[3]

Sources

Method

Application Note: Catalytic and Surface-Mediated Strategies for the Selective Mono-O-Methylation of 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane

Executive Summary In modern drug development, rigid, three-dimensional scaffolds such as bicyclo[2.2.2]octane are increasingly utilized as metabolically stable bioisosteres for para-substituted benzenes. The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, rigid, three-dimensional scaffolds such as bicyclo[2.2.2]octane are increasingly utilized as metabolically stable bioisosteres for para-substituted benzenes. The synthesis of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol requires the precise desymmetrization of its highly symmetric precursor, 1[1].

Because the two primary hydroxyl groups on the bicyclo[2.2.2]octane core are spatially distant and structurally locked, they cannot form a cyclic stannylene acetal intermediate—a traditional method for diol desymmetrization. Consequently, researchers must rely on advanced catalytic or surface-mediated techniques to bypass the standard 50% statistical yield limit of homogeneous alkylation. This application note details two field-proven methodologies: a highly selective Silver(I) oxide (Ag₂O) surface-mediated approach and a scalable Phase-Transfer Catalysis (PTC) protocol.

Mechanistic Insights: Causality in Catalyst Selection

Approach A: Surface-Mediated Desymmetrization (Ag₂O)

While is consumed stoichiometrically as a halide scavenger and base, its insoluble nature provides a critical pseudo-catalytic surface effect. The highly polar symmetric diol strongly adsorbs onto the hydrophilic Ag₂O surface. Upon mono-methylation with methyl iodide (MeI), the resulting mono-ether becomes significantly more lipophilic. This shift in polarity induces rapid desorption of the mono-alkylated intermediate from the oxide surface into the bulk organic solvent (e.g., Dichloromethane). By physically separating the mono-ether from the active basic surface, the second hydroxyl group is shielded from over-alkylation. This causality explains why Ag₂O yields >85% mono-alkylated product, far exceeding statistical probability.

Approach B: Phase-Transfer Catalysis (PTC)

For large-scale synthesis where silver salts are economically prohibitive, Tetrabutylammonium bromide (TBAB) serves as an effective phase-transfer catalyst. TBAB shuttles hydroxide ions from an aqueous NaOH layer into the organic phase (Toluene) to deprotonate the diol at the biphasic interface. Because the unreacted diol is highly water-soluble while the mono-ether partitions into the organic layer, careful stoichiometric control of the alkylating agent (dimethyl sulfate) limits over-alkylation. Though less selective than Ag₂O, PTC provides a highly scalable, self-validating system when paired with continuous extraction.

Quantitative Data & Yield Comparison

The following table summarizes the expected product distributions based on the choice of catalytic/mediator system.

MethodCatalyst / MediatorEquivalents (Alkylating Agent)Mono-ether Yield (%)Di-ether Yield (%)Unreacted Diol (%)Scalability Profile
Statistical NaH (Homogeneous)1.0 eq (MeI)~50%~25%~25%Moderate
PTC TBAB (Biphasic)1.0 eq (Me₂SO₄)~55%~20%~25%Excellent
Surface-Mediated Ag₂O (Heterogeneous)1.1 eq (MeI)>85% <5%<10%Poor (High Cost)

Visualizations

ReactionPathway Diol 1,4-Bis(hydroxymethyl) bicyclo[2.2.2]octane Mono (4-Methoxymethyl-bicyclo [2.2.2]oct-1-yl)-methanol Diol->Mono Ag2O, MeI High Selectivity Di 1,4-Bis(methoxymethyl) bicyclo[2.2.2]octane Diol->Di NaH, MeI Statistical Mixture Mono->Di Excess MeI Over-alkylation

Reaction pathway showing Ag2O-mediated selective mono-methylation versus statistical mixtures.

Workflow Step1 1. Substrate Preparation Dissolve Diol in DCM Step2 2. Mediator Addition Add Ag2O (1.5 eq) Step1->Step2 Step3 3. Alkylation Add MeI (1.1 eq), Stir in Dark Step2->Step3 Step4 4. Filtration Filter over Celite to remove Ag salts Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5

Step-by-step experimental workflow for the Ag2O-mediated mono-methylation protocol.

Experimental Protocols

Protocol A: Surface-Mediated Mono-Methylation using Ag₂O (High Selectivity)

This protocol is optimized for discovery-stage synthesis where high purity and yield of the mono-ether are prioritized over reagent cost.

Materials:

  • 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane (1.0 eq, 10 mmol, 1.70 g)

  • Silver(I) oxide, powder (1.5 eq, 15 mmol, 3.47 g)

  • Methyl iodide (MeI) (1.1 eq, 11 mmol, 0.68 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the diol (1.70 g) in 50 mL of anhydrous DCM under an argon atmosphere.

  • Mediator Addition: Add Ag₂O powder (3.47 g) in one portion. Critical Quality Attribute (CQA): Immediately wrap the reaction flask in aluminum foil. Ag₂O is highly photosensitive; light exposure degrades it to metallic silver, destroying the active surface area required for the desorption mechanism.

  • Alkylation: Add MeI (0.68 mL) dropwise via syringe over 5 minutes.

  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature for 18–24 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1, visualized with KMnO₄). The reaction is self-limiting and will stall once the surface-bound diol is consumed.

  • Workup (Self-Validating): Filter the mixture through a tightly packed pad of Celite to remove the silver salts (unreacted Ag₂O and precipitated AgI). A clear, colorless filtrate validates the complete removal of silver species. Wash the Celite pad with an additional 20 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Protocol B: Phase-Transfer Catalyzed (PTC) Mono-Methylation (Scalable)

This protocol is designed for process chemistry and scale-up, accepting a statistical mixture to avoid heavy metal waste.

Materials:

  • 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane (1.0 eq, 50 mmol, 8.51 g)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, 2.5 mmol, 0.80 g)

  • Dimethyl sulfate (Me₂SO₄) (1.0 eq, 50 mmol, 4.75 mL)

  • Aqueous NaOH (50% w/w, 20 mL)

  • Toluene (100 mL)

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL jacketed reactor, suspend the diol (8.51 g) and TBAB (0.80 g) in 100 mL of toluene. Add 20 mL of 50% aqueous NaOH.

  • Alkylation: Cool the vigorously stirring biphasic mixture to 0 °C. Add Me₂SO₄ (4.75 mL) dropwise over 30 minutes to maintain the internal temperature strictly below 5 °C to prevent hydrolysis of the alkylating agent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The TBAB catalyst will continuously shuttle the hydroxide into the toluene layer to deprotonate the substrate at the interface.

  • Quenching: Quench unreacted Me₂SO₄ by adding 10 mL of concentrated aqueous ammonia and stirring for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Separate the resulting mixture (unreacted diol, mono-ether, di-ether) via continuous liquid-liquid extraction or large-scale chromatography. Unreacted diol can be recycled into the next batch.

References

  • Sigma-Aldrich. "Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9". sigmaaldrich.com.
  • Sigma-Aldrich. "Silver(I) oxide ReagentPlus , 99 20667-12-3". sigmaaldrich.com (Citing: Bouzide, A., & Sauve, G. "Highly selective silver (I) oxide mediated monoprotection of symmetrical diols". Tetrahedron Letters, 1997).
  • Stepan, A. F., et al. "Application of the Bicyclo[2.2.2]octane Motif as a Bioisostere for the 1,4-Disubstituted Phenyl Ring". Journal of Medicinal Chemistry, 55(7), 3414-3424 (2012). URL:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable manufacturing process for the novel bicyclic alcohol, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-me...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable manufacturing process for the novel bicyclic alcohol, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol. The rigid bicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional framework that can improve the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide outlines a robust and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, and in-process controls necessary for successful large-scale production.

Introduction: The Significance of Bicyclic Scaffolds and the Manufacturing Challenge

Bicyclo[2.2.2]octane derivatives are of significant interest in drug discovery as bioisosteres for phenyl rings and other aromatic systems. Their rigid, well-defined three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The title compound, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, with its distinct functionalization at the bridgehead positions, presents a valuable building block for the synthesis of novel therapeutics.

The primary challenge in the industrial production of such molecules lies in developing a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. This application note addresses these challenges by proposing a convergent and scalable synthetic strategy, beginning from commercially available starting materials.

Proposed Scalable Synthetic Pathway

The overall synthetic strategy hinges on the well-established Diels-Alder reaction to construct the core bicyclo[2.2.2]octane framework, followed by functional group manipulations to install the desired methoxymethyl and methanol moieties.[1][2]

Synthetic_Pathway cluster_0 Core Bicyclo[2.2.2]octane Synthesis cluster_1 Bridgehead Functionalization and Elaboration A 1,4-Cyclohexadiene C Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde A->C Diels-Alder [4+2] Cycloaddition B Acrolein B->C D Bicyclo[2.2.2]octane-2-carbaldehyde C->D Hydrogenation E Bicyclo[2.2.2]octane-2-carboxylic acid D->E Oxidation F Methyl bicyclo[2.2.2]octane-2-carboxylate E->F Esterification H 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid E->H Bridgehead Hydroxylation G (Bicyclo[2.2.2]octan-2-yl)methanol F->G Reduction I Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate H->I Esterification L 4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid H->L Williamson Ether Synthesis J Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate I->J Methylation K (4-Methoxybicyclo[2.2.2]octan-1-yl)methanol J->K Reduction M Methyl 4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylate L->M Esterification Final (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol M->Final Reduction

Caption: Proposed multi-step synthetic pathway for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Detailed Experimental Protocols

Step 1: Diels-Alder Cycloaddition

This initial step constructs the fundamental bicyclo[2.2.2]octene ring system. The reaction of a suitable diene and dienophile is a powerful and atom-economical method for forming cyclic compounds.[1]

Protocol:

  • To a high-pressure reactor, charge 1,4-cyclohexadiene (1.0 equivalent) and acrolein (1.1 equivalents).

  • Add a suitable solvent such as toluene.

  • Heat the mixture to 180-200 °C. The reaction progress is monitored by Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield crude bicyclo[2.2.2]oct-5-ene-2-carbaldehyde.

ParameterValue
Reactants1,4-Cyclohexadiene, Acrolein
Stoichiometry1.0 : 1.1
SolventToluene
Temperature180-200 °C
Typical Yield85-95%
Step 2: Reduction of the Alkene

Saturation of the double bond within the bicyclic system is achieved through catalytic hydrogenation. This step is crucial for achieving the desired final scaffold.

Protocol:

  • The crude bicyclo[2.2.2]oct-5-ene-2-carbaldehyde is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A palladium on carbon catalyst (5% Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (50-100 psi) in a hydrogenation reactor.

  • The reaction is monitored by GC until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield bicyclo[2.2.2]octane-2-carbaldehyde.

Step 3: Bridgehead Functionalization and Esterification

A key challenge is the selective functionalization of the bridgehead positions. A plausible route involves the conversion of a carboxylic acid derivative at one bridgehead, followed by functionalization of the other.

Protocol (Illustrative for a Carboxylic Acid Intermediate):

  • The bicyclo[2.2.2]octane-2-carbaldehyde is oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate or Jones reagent.

  • The resulting bicyclo[2.2.2]octane-2-carboxylic acid is then esterified, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl bicyclo[2.2.2]octane-2-carboxylate.

Step 4: Introduction of the Methoxymethyl Group

This can be achieved through a multi-step sequence involving hydroxylation of the opposing bridgehead position, followed by etherification.

Protocol (Conceptual):

  • A selective hydroxylation of the C1 bridgehead position of the bicyclo[2.2.2]octane-4-carboxylic acid ester is performed. This can be a challenging transformation and may require specialized reagents.

  • The resulting hydroxyl group is then methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (Williamson ether synthesis).

Step 5: Final Reduction to the Diol

The final step involves the reduction of the ester functionality to the primary alcohol. For large-scale operations, using sodium borohydride in the presence of a suitable additive or catalytic hydrogenation is often preferred over lithium aluminum hydride due to safety and handling considerations.[3][4]

Protocol:

  • The methyl 4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylate is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Sodium borohydride (excess) is added portion-wise at a controlled temperature (e.g., 0-10 °C).[3]

  • The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction is carefully quenched with water or a dilute acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

ParameterValue
ReactantMethyl 4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Reducing AgentSodium Borohydride
SolventTHF or Ethanol
Temperature0-10 °C
Typical Yield80-90%

Process Analytical Technology (PAT) and Quality Control

To ensure consistent product quality and process efficiency, the implementation of Process Analytical Technology (PAT) is recommended.

  • In-situ Reaction Monitoring: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) can be used to monitor reaction kinetics and endpoint determination in real-time.

  • Chromatographic Analysis: GC and HPLC are essential for monitoring reaction progress, assessing purity of intermediates, and for final product release testing.

  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation of the final product and key intermediates.

Safety Considerations

  • Diels-Alder Reaction: This reaction is typically performed at high temperatures and pressures, requiring appropriate engineering controls and pressure-rated equipment.

  • Hydrogenation: The use of hydrogen gas necessitates a well-ventilated area and explosion-proof equipment. The palladium catalyst can be pyrophoric and must be handled with care.

  • Reductions: Reductions with metal hydrides can be highly exothermic and generate flammable hydrogen gas upon quenching. Careful control of addition rates and temperature is crucial.

  • Solvent Handling: The use of flammable organic solvents requires adherence to standard safety protocols for storage, handling, and disposal.

Conclusion

The successful scale-up of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol hinges on a well-designed and robust synthetic route. The proposed pathway, centered around a key Diels-Alder reaction followed by systematic functional group manipulations, offers a viable approach for large-scale manufacturing. Careful process optimization, implementation of in-process controls, and strict adherence to safety protocols will be paramount for achieving a high-yielding, safe, and cost-effective manufacturing process. This application note provides a foundational framework for process development and can be adapted and optimized based on specific manufacturing capabilities and regulatory requirements.

References

  • Funel, J.-A., & Abele, S. (2011). Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one. Organic Process Research & Development, 15(4), 896-903. [Link]

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acyl Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]

  • Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 20. A new and highly selective reducing agent for the reduction of esters to alcohols. Lithium triethylborohydride. The Journal of Organic Chemistry, 41(18), 3064–3066. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Bioisostere for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Bioisostere for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and pharmacological profiles is relentless. The bicyclo[2.2.2]octane (BCO) core has emerged as a compelling three-dimensional (3D) bioisostere for the flat, two-dimensional phenyl ring.[1] Its rigid, cage-like structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] Furthermore, the increased fraction of sp³-hybridized carbons in BCO-containing molecules often leads to improved solubility and metabolic stability, key attributes for successful drug candidates.[1]

This guide provides a comprehensive overview and detailed protocols for the functionalization of a versatile BCO building block, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, and its subsequent use in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[3]

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for the selection of reagents and reaction conditions, particularly addressing the challenges associated with sterically hindered bridgehead substrates.

Synthesis of the Core Scaffold: (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

The synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives is often achieved through a Diels-Alder reaction to construct the core framework.[4][5][6] A plausible and efficient route to the title compound commences with bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a commercially available or readily synthesized starting material.[7][8]

dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Plausible synthetic workflow for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Part 1: Functionalization of the Bridgehead Alcohol

To engage the BCO scaffold in cross-coupling reactions, the primary alcohol at the C1 position must be converted into a suitable electrophile, such as a halide or a triflate. This transformation is critical as the hydroxyl group itself is a poor leaving group.

Protocol 1.1: Synthesis of 1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane

The conversion of a bridgehead alcohol to an iodide can be achieved under mild conditions using a visible-light-mediated photocatalytic reaction, which offers excellent functional group tolerance.

Rationale: This method avoids the harsh conditions often associated with traditional methods of converting alcohols to halides, which could be detrimental to the methoxymethyl ether protecting group. Photoredox catalysis provides a chemoselective activation pathway for the alcohol.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol184.28 g/mol 1.0 g5.43
Triphenylphosphine262.29 g/mol 2.14 g8.15
Imidazole68.08 g/mol 0.55 g8.15
Iodine253.81 g/mol 2.07 g8.15
Dichloromethane (DCM), anhydrous-50 mL-

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (1.0 g, 5.43 mmol), triphenylphosphine (2.14 g, 8.15 mmol), and imidazole (0.55 g, 8.15 mmol).

  • Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (2.07 g, 8.15 mmol) in dichloromethane (20 mL) dropwise over 15 minutes. The reaction mixture will turn from a dark brown to a pale yellow upon completion.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane as a white solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the functionalized BCO core in hand, a variety of cross-coupling reactions can be performed to introduce diverse molecular fragments. The steric hindrance at the bridgehead position necessitates the use of specialized, bulky, and electron-rich ligands to facilitate the key steps of the catalytic cycle.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)-C(sp²) bonds. For sterically hindered substrates like our BCO-iodide, the choice of a highly active catalyst system is paramount.

Rationale: The use of a bulky, electron-rich phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand, is crucial for promoting the oxidative addition of the sterically hindered alkyl halide to the palladium center and facilitating the subsequent reductive elimination.[9] Potassium phosphate is a suitable base for this transformation.

dot graph "suzuki_miyaura_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the Suzuki-Miyaura coupling of the BCO-iodide.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane294.18 g/mol 500 mg1.70
Arylboronic Acid-680 mg2.55
Pd(OAc)₂224.50 g/mol 19 mg0.085
SPhos410.51 g/mol 70 mg0.17
K₃PO₄212.27 g/mol 1.08 g5.10
Toluene/Water (10:1)-11 mL-

Step-by-Step Procedure:

  • In a dry Schlenk tube, combine 1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane (500 mg, 1.70 mmol), the desired arylboronic acid (2.55 mmol), Pd(OAc)₂ (19 mg, 0.085 mmol), SPhos (70 mg, 0.17 mmol), and K₃PO₄ (1.08 g, 5.10 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (10 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 1-aryl-4-(methoxymethyl)bicyclo[2.2.2]octane.

Protocol 2.2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond, introducing an alkyne moiety onto the BCO scaffold. A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.

Rationale: For the coupling of non-activated alkyl halides, nickel-catalyzed Sonogashira reactions have shown promise.[10][11] Alternatively, palladium-based systems with specific ligands can be effective. We propose a palladium-catalyzed, copper-free method.

dot graph "sonogashira_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the copper-free Sonogashira coupling.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane294.18 g/mol 500 mg1.70
Terminal Alkyne--2.55
PdCl₂(PPh₃)₂701.90 g/mol 60 mg0.085
Diisopropylamine (DIPA)101.19 g/mol 5 mL-
Tetrahydrofuran (THF), anhydrous-10 mL-

Step-by-Step Procedure:

  • To a dry Schlenk tube, add PdCl₂(PPh₃)₂ (60 mg, 0.085 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous THF (10 mL) and DIPA (5 mL).

  • Add the terminal alkyne (2.55 mmol) to the mixture.

  • Finally, add a solution of 1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane (500 mg, 1.70 mmol) in THF (5 mL).

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and remove the solvents under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and filter to remove the ammonium salts.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 2.3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Coupling a sterically hindered bridgehead halide with an amine requires a highly active catalyst system.

Rationale: The use of a bulky, electron-rich biarylphosphine ligand, such as BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), is effective for the amination of challenging substrates.[12]

dot graph "buchwald_hartwig_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the Buchwald-Hartwig amination.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane294.18 g/mol 500 mg1.70
Amine--2.04
Pd₂(dba)₃915.72 g/mol 39 mg0.0425
BrettPhos536.68 g/mol 91 mg0.17
LiHMDS (1M in THF)167.33 g/mol 2.55 mL2.55
Toluene, anhydrous-15 mL-

Step-by-Step Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (39 mg, 0.0425 mmol) and BrettPhos (91 mg, 0.17 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the pre-catalyst.

  • In a separate flask, dissolve 1-Iodo-4-(methoxymethyl)bicyclo[2.2.2]octane (500 mg, 1.70 mmol) and the amine (2.04 mmol) in anhydrous toluene (10 mL).

  • Add the substrate solution to the pre-catalyst solution.

  • Add the LiHMDS solution (2.55 mL, 2.55 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient, potentially with a small percentage of triethylamine for amine products).

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and cross-coupling of the (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl) scaffold. By leveraging modern catalytic systems with highly active and sterically demanding ligands, the inherent challenges of bridgehead functionalization can be overcome. These methods open the door to a wide array of novel BCO-containing molecules, providing a valuable toolkit for researchers in drug discovery and materials science to explore new chemical space with this promising 3D bioisostere.

References

  • Palladium-Catalyzed Coupling Reactions of 1-Bromoadamantane with Styrenes and Arenes. (URL not available)
  • A Technical Guide to Bicyclo[2.2.2]octane-2,5-dione: Synthesis, Properties, and Therapeutic Potential - Benchchem.
  • Sonogashira coupling - Wikipedia. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. [Link]

  • Application Note: Diels-Alder Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone - Benchchem.
  • 1-Iodobicyclo[2.2.2]octane - LookChem. [Link]

  • Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions | Request PDF - ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC. [Link]

  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. [Link]

  • Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed. [Link]

  • Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides - ACS Publications. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]

  • A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - ResearchGate. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Regioselective 1,2-Alkoxy and Hydroxy Iodination of Alkenes by 1,4-Dibenzyl-1,4-Diazabicyclo[2.2.2] Octane Dichloroiodate - ThaiScience. [Link]

  • Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones Skeleton via Tandem Process of Amino Acid Involved Formal [4 + 2] and Decarboxylative–Mannich Sequence | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis - Benchchem.
  • 1-Bromoadamantane - Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

  • WO2019075004A1 - Synthesis of bicyclo[2.2.
  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • RU2428408C2 - 1-bromoadamantane synthesis method - Google P
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  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... - ResearchGate. [Link]

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Application

Application Note: Strategic Utilization of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol in Medicinal Chemistry

Executive Summary The transition from flat, two-dimensional aromatic rings to three-dimensional aliphatic scaffolds—often termed "escaping from flatland"—is a cornerstone of modern lead optimization. (4-Methoxymethyl-bic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional aliphatic scaffolds—often termed "escaping from flatland"—is a cornerstone of modern lead optimization. (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a highly versatile, stereochemically defined building block utilized to replace para-substituted phenyl rings in drug candidates. By leveraging the bicyclo[2.2.2]octane (BCO) core, medicinal chemists can dramatically increase the fraction of saturated carbons ( Fsp3​ ), thereby mitigating the liabilities of high aromatic ring counts, such as poor aqueous solubility, high lipophilicity, and off-target promiscuity (e.g., hERG inhibition) [1].

This application note provides an in-depth guide to the physicochemical rationale, synthetic incorporation workflows, and validated protocols for utilizing (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol in drug discovery programs.

Mechanistic Insights: The Rationale for BCO Bioisosterism

Overcoming the Perils of Flatland

High aromaticity in lead compounds correlates strongly with clinical attrition due to poor pharmacokinetic (PK) profiles. The BCO scaffold serves as a premier 3D bioisostere for the para-phenyl group. The geometric distance between the bridgehead carbons in BCO is approximately 2.60 Å, which closely mimics the 2.82 Å distance of a para-substituted phenyl ring [1].

The Role of the Functional Groups

In (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol :

  • The BCO Core: Provides rigid, linear vector projection identical to a p-phenyl ring but with an Fsp3​ of 1.0.

  • C1 Hydroxymethyl Group (-CH₂OH): Acts as a highly reactive synthetic handle. It can be readily oxidized to an aldehyde for reductive amination or converted into a leaving group (e.g., tosylate/mesylate) for nucleophilic substitution.

  • C4 Methoxymethyl Group (-CH₂OCH₃): Serves as a stable, slightly polar ether moiety. Unlike highly lipophilic alkyl groups, the oxygen atom acts as a hydrogen bond acceptor, further lowering the LogP of the molecule and improving aqueous solubility without introducing metabolic liabilities [2].

G A para-Phenyl Ring (Flat, Fsp3 = 0) B High Lipophilicity Poor Solubility A->B Leads to C (4-Methoxymethyl-BCO-1-yl)-methanol (3D, High Fsp3) A->C Bioisosteric Replacement D Improved Solubility Metabolic Stability C->D Results in

Figure 1: Logical flow of bioisosteric replacement utilizing BCO derivatives to improve physicochemical properties.

Physicochemical Data Comparison

The incorporation of BCO derivatives consistently yields superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles compared to their aromatic counterparts. Table 1 summarizes the typical shifts in physicochemical properties when a para-phenyl ring is replaced by a BCO derivative in a standard kinase inhibitor scaffold (e.g., Imatinib analogs) [2].

Table 1: Comparative Physicochemical Properties (Phenyl vs. BCO Core)

Propertypara-Phenyl ScaffoldBCO BioisostereCausality / Scientific Rationale
Fsp3​ 0.250.45Saturation of the bridging core eliminates π−π stacking-induced aggregation.
Aqueous Solubility ~10 µM>100 µMDisruption of crystal lattice packing energy; addition of the methoxymethyl ether H-bond acceptor.
Lipophilicity (cLogP) 4.53.2Loss of aromaticity and inclusion of the polar aliphatic ether reduces overall hydrophobicity.
Metabolic Stability ( t1/2​ ) 40 min>80 minAliphatic bridgeheads are sterically hindered, resisting rapid CYP450-mediated oxidation.

Experimental Workflows & Protocols

To integrate (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol into a lead scaffold, the primary alcohol must be activated. Below is a self-validating, two-step protocol for coupling this building block to a secondary amine via reductive amination.

Protocol: Oxidation and Reductive Amination

Objective: Convert the C1-methanol to an aldehyde, followed by coupling with a target amine.

Phase 1: Swern Oxidation to the Aldehyde Causality: Swern oxidation is chosen over metal-based oxidants (like PCC) to prevent over-oxidation to the carboxylic acid and to avoid transition metal contamination in downstream biological assays.

  • Preparation: In an oven-dried flask under inert N2​ atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation: Slowly add a solution of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (1.0 eq) in DCM. Stir at -78 °C for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Confirm aldehyde formation via 1H NMR (look for the distinct aldehyde proton singlet near δ 9.5-10.0 ppm).

Phase 2: Reductive Amination Causality: Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because it is mild and selective for iminium ions over aldehydes, preventing premature reduction of the aldehyde back to the starting alcohol.

  • Imine Formation: Dissolve the crude BCO-aldehyde (1.0 eq) and the target secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M). Add acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq) in portions. Stir the suspension at room temperature for 12 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate. Purify the crude product via reverse-phase preparative HPLC to isolate the final BCO-coupled lead compound.

Workflow Step1 Step 1: Swern Oxidation Convert -CH2OH to -CHO at -78°C Step2 Step 2: Iminium Formation React with Target Amine + AcOH Step1->Step2 Step3 Step 3: Reduction Add STAB to yield tertiary amine Step2->Step3 Step4 Step 4: Validation HPLC Purification & NMR/LC-MS Step3->Step4

Figure 2: Step-by-step synthetic workflow for the integration of the BCO building block via reductive amination.

References

  • PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock Sciences.
  • Denisenko, A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. National Center for Biotechnology Information (PMC).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Synthesis

Welcome to the Technical Support Center. Synthesizing mono-functionalized derivatives of symmetric bicyclic systems—specifically (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol—presents a classic desymmetrization chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing mono-functionalized derivatives of symmetric bicyclic systems—specifically (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol—presents a classic desymmetrization challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers bypass statistical mixtures and maximize yields.

Synthetic Workflow Analysis

The core issue in synthesizing this target molecule lies in the symmetry of the bicyclo[2.2.2]octane core. Below is a logical mapping of the flawed traditional approach versus the optimized desymmetrization strategy.

Workflow cluster_A Route A: Direct Alkylation (Flawed) cluster_B Route B: Desymmetrization (Optimized) Diol Bicyclo[2.2.2]octane- 1,4-diyldimethanol StatMix Statistical Mixture: Diol + Mono-ether + Di-ether Diol->StatMix NaH, MeI (1 equiv) MonoEster 4-(Methoxycarbonyl)bicyclo[2.2.2] octane-1-carboxylic acid AlcoholEster 4-(Hydroxymethyl)bicyclo[2.2.2] octane-1-carboxylate MonoEster->AlcoholEster BH3-THF (Selective) EtherEster 4-(Methoxymethyl)bicyclo[2.2.2] octane-1-carboxylate AlcoholEster->EtherEster Ag2O, MeI (Mild) Target (4-Methoxymethyl-bicyclo[2.2.2] oct-1-yl)-methanol EtherEster->Target LiAlH4 (Reduction)

Fig 1: Comparison of synthetic routes for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Troubleshooting & FAQs

FAQ 1: The Statistical Mixture Problem

Q: Why is my Williamson ether synthesis (NaH/MeI) on bicyclo[2.2.2]octane-1,4-diyldimethanol yielding less than 35% of the target mono-ether?

A: This is caused by the equal reactivity of both primary hydroxyl groups on the rigid bicyclo[2.2.2]octane framework. Deprotonating one hydroxyl group does not significantly deactivate the other electronically or sterically. Consequently, adding one equivalent of methyl iodide results in a statistical Poisson distribution: roughly 25% unreacted diol, 50% mono-ether, and 25% di-ether. The tedious column chromatography required to separate these structurally similar compounds further degrades the isolated yield.

FAQ 2: The Desymmetrization Solution

Q: How can I bypass this statistical mixture and achieve >80% yield?

A: You must abandon the symmetric diol starting material and utilize a desymmetrization strategy. We recommend starting from the commercially available mono-ester 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid [1].

The causality behind this route relies on exploiting the distinct electronic properties of carboxylic acids versus esters:

  • Selective Borane Reduction: Borane (BH₃) is an electrophilic reducing agent. It coordinates rapidly to the highly electron-rich carbonyl oxygen of the carboxylic acid. Esters are significantly less electron-rich due to the alkoxy group competing for resonance, making them virtually inert to BH₃-THF at room temperature.

  • Mild Etherification: By using Silver(I) oxide (Ag₂O) instead of Sodium Hydride (NaH), you prevent base-catalyzed side reactions such as ester hydrolysis or Claisen condensations.

  • Ester Reduction: A final nucleophilic reduction with LiAlH₄ cleanly converts the ester to the target primary alcohol.

FAQ 3: Scaling the Core Reduction

Q: My LiAlH₄ reduction of bicyclo[2.2.2]octane diesters is stalling at scale and generating dangerous amounts of hydrogen gas. Are there safer, scalable alternatives?

A: Yes. For multi-gram or kilogram scale, stoichiometric hydride reagents become hazardous and inefficient. The industry standard for reducing bicyclo[2.2.2]octane-1,4-dicarboxylates is transition-metal catalyzed high-pressure hydrogenation. Utilizing a Copper catalyst (e.g., BASF E406) at 200 °C and 1500 psig hydrogen pressure achieves 100% conversion and 100% selectivity without the pyrophoric risks of LiAlH₄[2].

Quantitative Route Comparison

The following table summarizes the performance metrics of the direct alkylation method versus the optimized desymmetrization method.

ParameterRoute A: Direct AlkylationRoute B: Desymmetrization
Starting Material Bicyclo[2.2.2]octane-1,4-diyldimethanol4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reagents NaH, MeIBH₃-THF, Ag₂O/MeI, LiAlH₄
Target Yield 25% - 35%75% - 85%
Selectivity Poor (Statistical Mixture)Excellent (>98% Mono-ether)
Purification Tedious Column ChromatographySimple Extraction & Filtration
Scalability Low (Chromatography bottleneck)High (Self-validating workups)

Optimized Experimental Protocol (Route B)

This methodology provides a self-validating system designed to eliminate chromatographic purification until the final step.

Step 1: Selective Borane Reduction

Objective: Reduce the carboxylic acid to a primary alcohol while leaving the methyl ester intact.

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise add (1.0 M in THF, 1.5 equiv) via syringe. Caution: Hydrogen gas evolution will occur.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation/Workup: Cool back to 0 °C and carefully quench with methanol dropwise until effervescence completely ceases. Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc), wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate as a crude oil suitable for the next step.

Step 2: Mild Etherification

Objective: Methylate the newly formed primary alcohol without hydrolyzing the ester.

  • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DMF (0.3 M concentration).

  • Add solid Silver(I) oxide (Ag₂O, 1.5 equiv) and Methyl iodide (MeI, 3.0 equiv).

  • Wrap the flask in aluminum foil to exclude light and stir vigorously at room temperature for 24 hours.

  • Self-Validation/Workup: Filter the black suspension through a pad of Celite to remove all silver salts. Wash the filter cake thoroughly with EtOAc. Transfer the filtrate to a separatory funnel and wash with water (3x) to remove the DMF, followed by brine. Dry over Na₂SO₄ and concentrate to yield 4-(methoxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

Step 3: Ester Reduction

Objective: Reduce the methyl ester to yield the final target molecule.

  • Dissolve the ester from Step 2 (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool to 0 °C under nitrogen.

  • Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in small portions.

  • Stir for 2 hours at room temperature.

  • Self-Validation/Workup (Fieser Method): To quench x grams of LiAlH₄, sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously until the aluminum salts precipitate as a granular white solid.

  • Filter the salts, wash with THF, and concentrate the filtrate. Purify via a short silica gel plug (Hexanes/EtOAc) to yield pure (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol .

References

  • Google Patents. (2020). US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Extraction

Welcome to the Technical Support Center. As drug discovery increasingly moves "out of flatland," the fully aliphatic bicyclo[2.2.2]octane scaffold has emerged as a premier 3-dimensional bioisostere for the para-substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery increasingly moves "out of flatland," the fully aliphatic bicyclo[2.2.2]octane scaffold has emerged as a premier 3-dimensional bioisostere for the para-substituted phenyl ring, significantly improving aqueous solubility and metabolic stability in lead compounds[1],[2].

However, the desymmetrization of the starting material—bicyclo[2.2.2]octane-1,4-diyldimethanol—via mono-methylation presents a classic synthetic challenge. Because the two bridgehead hydroxymethyl groups are sterically and electronically isolated, standard Williamson ether synthesis (NaH/MeI) often yields a statistical mixture of unreacted diol, the target mono-ether, and an over-alkylated bis-ether.

This guide provides a self-validating, causality-driven framework for extracting and purifying (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol while troubleshooting common impurity carryovers.

Diagnostic Data: Impurity Profiling

Before initiating the extraction, it is critical to understand the physicochemical profiles of the reaction components. The extraction strategy relies entirely on exploiting the hydrogen-bonding differential between these three species.

ComponentChemical SpeciesRelative PolarityTLC Rf (1:1 Hex/EtOAc)Aqueous Partitioning Behavior
Starting Material Bicyclo[2.2.2]octane-1,4-diyldimethanolHigh (Diol)~0.1High (Retained in aqueous phase)
Target Product (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanolMedium (Mono-ether)~0.4Moderate (Extractable with EtOAc)
Major Impurity 1,4-Bis(methoxymethyl)bicyclo[2.2.2]octaneLow (Bis-ether)~0.8Low (Stays in organic phase)
Mechanistic & Workflow Visualizations

The following diagrams map the causality of impurity formation and the logical flow of the extraction process.

ReactionPathway A Bicyclo[2.2.2]octane-1,4-diyldimethanol (Starting Diol) B NaH / MeI (1.0 eq) A->B Deprotonation D 1,4-Bis(methoxymethyl)bicyclo[2.2.2]octane (Bis-ether Impurity) A->D Direct Bis-alkylation C (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (Target Mono-ether) B->C Mono-alkylation (Desired) C->D Over-alkylation (Excess MeI/NaH)

Reaction pathway showing the formation of the target mono-ether and the bis-ether impurity.

ExtractionWorkflow A Reaction Mixture (Target, Diol, Bis-ether, DMF, Salts) B Aqueous Quench (H2O / Brine) A->B Quench NaH C Liquid-Liquid Extraction (EtOAc) B->C Add EtOAc D Organic Phase (Target, Bis-ether, Trace Diol) C->D Top Layer E Aqueous Phase (Salts, DMF, Bulk Diol) C->E Bottom Layer (Discard) F Brine Wash (x3) (Removes Residual DMF) D->F Wash G Silica Gel Chromatography (Hexane/EtOAc Gradient) F->G Concentrate H Pure Target Molecule (>98% Purity) G->H Elution

Workflow for the extraction and purification of mono-methylated bicyclo[2.2.2]octane derivatives.

Step-by-Step Troubleshooting Methodologies

To ensure high recovery and purity, execute the following self-validating protocol. Every step is designed to isolate the target by manipulating its specific partition coefficient.

Phase 1: Reaction Quench & Emulsion Prevention
  • Thermal Control: Cool the crude reaction mixture (typically run in anhydrous THF or DMF) to 0 °C using an ice bath.

  • Controlled Quench: Dropwise add saturated aqueous NH₄Cl (1 volume equivalent to the reaction solvent).

    • Causality: NH₄Cl safely neutralizes excess NaH. Avoiding strong acids prevents the cleavage of the newly formed ether, while avoiding strong bases (like NaOH) prevents the formation of stable emulsions caused by trace carboxylate impurities.

  • Validation Check: Test the aqueous phase pH. It must be between 6.5 and 7.5 before proceeding.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Primary Extraction: Add Ethyl Acetate (EtOAc) at 3x the reaction volume. Vigorously mix and separate the phases. Repeat the EtOAc extraction two more times.

    • Causality: EtOAc's moderate dielectric constant perfectly targets the mono-ether's remaining hydrogen-bond donor. The highly polar unreacted diol, driven by its exceptionally high solvation entropy in water[3], remains trapped in the aqueous layer.

  • Validation Check: Spot the aqueous layer on a TLC plate (stain with KMnO₄). If the mono-ether is still present, add solid NaCl to the aqueous layer until saturated to force the organic target out, then extract once more.

Phase 3: Solvent Scrubbing & Isolation
  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 1 volume).

    • Causality: DMF is highly miscible with EtOAc and will carry over. The LiCl wash creates a high ionic strength environment that forces the organic target out of the aqueous phase (salting-out) while selectively stripping the DMF into the water.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Chromatographic Resolution
  • Silica Gel Chromatography: Load the crude oil onto a silica gel column. Elute with a gradient of Hexanes:EtOAc (9:1 → 1:1).

    • Causality: The non-polar bis-ether impurity lacks hydrogen bond donors and elutes rapidly at 9:1. The target mono-ether elutes cleanly at ~3:1 to 1:1. Any trace diol carryover will remain safely stuck on the baseline.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a statistical mixture of diol, mono-ether, and bis-ether even when strictly using 1.0 equivalent of MeI? A: The bicyclo[2.2.2]octane scaffold is a rigid, fully aliphatic 3D structure. The distance between the two bridgehead carbons is approximately 2.6 Å[1], meaning the two hydroxymethyl groups are sterically and electronically isolated from one another. Deprotonating and alkylating one side does not deactivate the other side. Consequently, standard Williamson ether synthesis yields a statistical distribution. To maximize mono-ether yield, consider using a large excess of the diol (which can be recovered from the aqueous phase) or employing a continuous-flow mono-alkylation setup.

Q: My target molecule is partitioning into the aqueous phase during the DMF wash. How do I fix this? A: The target mono-ether retains one hydroxyl group, granting it moderate water solubility. Washing with deionized water will cause the target to co-partition into the aqueous layer. Always use 5% aqueous LiCl or saturated NaCl (brine). The high salt concentration decreases the solubility of the organic molecule in the aqueous phase while effectively solvating the DMF.

Q: How can I quickly differentiate the three species via TLC during column chromatography? A: Because these molecules lack UV chromophores, you must use a general stain like Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) paired with a heat gun. In a 1:1 Hexanes/EtOAc system, the bis-ether will run near the solvent front, the mono-ether will sit near the middle (Rf ~0.4), and the diol will stick to the baseline.

References
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (2023).[Link]

  • Separating Enthalpic, Configurational, and Solvation Entropic Components in Host–Guest Binding: Application to Cucurbit[7]uril Complexes through a Full In Silico Approach via Water Nanodroplets. The Journal of Physical Chemistry B (2020).[Link]

  • A Fully Saturated Covalent Organic Framework. Journal of the American Chemical Society (2024).[Link]

Sources

Troubleshooting

Optimizing reaction conditions for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol functionalization

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with the bicyclo[2.2.2]octane (BCO) scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with the bicyclo[2.2.2]octane (BCO) scaffold. The BCO motif is a premier 3D bioisostere for the para-phenyl ring, dramatically improving the fraction of sp3 carbons (Fsp3), aqueous solubility, and metabolic stability while maintaining the linear vector of a para-substituted benzene[1].

However, functionalizing the bridgehead exocyclic positions—such as in (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol —presents unique synthetic challenges. The rigid bicyclic cage creates a sterically encumbered "neopentyl-like" environment, and the C4 methoxymethyl (MOM) ether requires orthogonal protection/deprotection logic.

Frequently Asked Questions (FAQs)

Q1: Why do standard SN2 displacement reactions fail on the activated alcohol (e.g., mesylate or tosylate derivatives)? A1: The exocyclic carbon attached to the C1 bridgehead is a neopentyl system (R3C–CH2–X). The bulky BCO cage physically blocks the 180° backside trajectory required for the incoming nucleophile in an SN2 transition state. Consequently, SN2 reactions at this position are orders of magnitude slower than typical primary carbons, often leading to decomposition or unreacted starting material at elevated temperatures. Causality & Solution: To introduce an amine, bypass the SN2 bottleneck entirely. Oxidize the alcohol to an aldehyde and perform a reductive amination.

Q2: How can I selectively oxidize the hydroxymethyl group to a carboxylic acid without cleaving the C4 methoxymethyl ether? A2: The methoxymethyl ether is highly sensitive to strong Brønsted acids (e.g., Jones reagent) and Lewis acids. To preserve it, use the Zhao modification of the Anelli-TEMPO oxidation[2]. This protocol uses catalytic TEMPO and bleach (NaOCl) with stoichiometric sodium chlorite (NaClO2) in a buffered biphasic system (pH ~8). The mild, slightly basic conditions quantitatively oxidize the primary alcohol to the carboxylic acid without triggering ether hydrolysis.

Q3: What are the best conditions for the etherification of the bridgehead methanol? A3: When the neopentyl alcohol acts as the nucleophile, steric hindrance is less problematic than when it acts as the electrophile. A standard Williamson ether synthesis using a strong, non-nucleophilic base (e.g., NaH) and a highly reactive alkyl halide (e.g., methyl iodide or benzyl bromide) in anhydrous DMF works well. Because Bredt's rule prevents bridgehead double bonds, E2 elimination of the BCO core is impossible, but you must still avoid excessive heating to prevent the degradation of your alkyl halide electrophile.

Troubleshooting Guide

Table 1: Common Functionalization Issues & Validated Solutions

Reaction PathwayObserved ProblemRoot Cause AnalysisValidated Solution
Amination via Mesylate No product formation; starting material recovered.Neopentyl steric hindrance completely blocks the SN2 backside attack trajectory.Oxidize to aldehyde (TEMPO) followed by reductive amination (NaBH(OAc)3).
Oxidation (Jones/KMnO4) Cleavage of the C4 methoxymethyl ether.Harsh acidic conditions hydrolyze the aliphatic MOM ether.Switch to Zhao-TEMPO oxidation (NaClO2/NaOCl) buffered at pH 8.
Etherification (Williamson) Low yield; unreacted starting alcohol.Incomplete deprotonation or competitive hydrolysis of the alkyl halide.Use strictly anhydrous NaH in DMF; add electrophile at 0 °C; allow to warm slowly.

Experimental Protocols

Protocol 1: Mild Oxidation to Aldehyde (Bypassing SN2)

This protocol selectively oxidizes the neopentyl alcohol to an aldehyde while preserving the acid-sensitive methoxymethyl ether, utilizing biphasic phase-transfer conditions[3].

  • Setup: Dissolve (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (1.0 equiv) in CH2Cl2 (0.2 M).

  • Buffer Addition: Add an equal volume of 0.5 M aqueous NaHCO3 / 0.05 M K2CO3 buffer (pH 8.6) to create a biphasic system.

  • Catalyst Loading: Add TEMPO (0.01 equiv) and tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase-transfer catalyst.

  • Oxidation: Cool the biphasic mixture to 0 °C. Dropwise add aqueous NaOCl (1.05 equiv, commercial bleach). Stir vigorously for 15-30 minutes. Self-Validation: Monitor via TLC; the neopentyl alcohol should cleanly convert to the less polar aldehyde without over-oxidation to the acid due to the strict stoichiometric control of NaOCl.

  • Workup: Quench with saturated aqueous Na2S2O3. Extract with CH2Cl2, dry over Na2SO4, and concentrate in vacuo. The crude aldehyde can typically be used directly in Protocol 2.

Protocol 2: Reductive Amination (Amine Functionalization)

By utilizing the aldehyde generated in Protocol 1, this method installs amine functionality without suffering the kinetic penalties of a neopentyl SN2 displacement.

  • Imine Formation: Dissolve the crude aldehyde from Protocol 1 (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to facilitate imine/iminium formation. Stir at room temperature for 1 hour under an inert atmosphere (N2 or Ar).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portion-wise.

  • Reaction: Stir for 12 hours at room temperature. Self-Validation: The use of NaBH(OAc)3 prevents the premature reduction of the unreacted aldehyde, ensuring high conversion rates.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (until gas evolution ceases), extract with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography.

Visualizations

Workflow Start Start: (4-Methoxymethyl-BCO-1-yl)-methanol Q1 Target: Amine? Start->Q1 Q2 Target: Carboxylic Acid? Start->Q2 Q3 Target: Ether? Start->Q3 AvoidSN2 Avoid Direct SN2 (Neopentyl Steric Hindrance) Q1->AvoidSN2 Direct SN2 AcidOx TEMPO / NaClO2 (Zhao Modification) Q2->AcidOx Ether Williamson Ether Synthesis (NaH / R-X) Q3->Ether Aldehyde TEMPO Oxidation to Aldehyde AvoidSN2->Aldehyde RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm

Workflow for functionalizing the neopentyl-like bridgehead alcohol, emphasizing the SN2 bypass.

Mechanism TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation Adduct Alkoxyammonium Adduct Oxoammonium->Adduct + Substrate Substrate Neopentyl-like Alcohol (Substrate) Substrate->Adduct Products Aldehyde + Hydroxylamine Adduct->Products Deprotonation & Elimination Products->TEMPO Regeneration Regen Co-Oxidant (e.g., NaOCl / NaClO2) Regen->Oxoammonium

Mechanistic pathway of TEMPO-mediated oxidation preserving acid-sensitive ether groups.

References

  • TEMPO-Mediated Oxidations - Windows.net (Cella & Anelli historical context) - [Link]

  • TEMPO Oxidation - Chem-Station Int. Ed. -[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

Welcome to the Technical Support Center for handling and storing (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol . This compound features a rigid, fully aliphatic bicyclo[2.2.2]octane (BCO) core, which is highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol . This compound features a rigid, fully aliphatic bicyclo[2.2.2]octane (BCO) core, which is highly valued in drug development as a 3-dimensional, sp3-rich bioisostere for planar phenyl rings[1]. While the BCO core itself is exceptionally stable and resistant to metabolic degradation[2], the appended functional groups—a primary alcohol and a methoxymethyl (MOM) ether—introduce specific vulnerabilities during long-term storage.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the structural integrity of your compound.

Part 1: Troubleshooting Guide & FAQs

Q1: My NMR spectra show the appearance of aldehyde and carboxylic acid impurities over time. What is causing this? A1: This is caused by the autoxidation of the primary alcohol group (-CH2OH) at position 1. Primary alcohols are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light or trace transition metals[3]. The degradation proceeds via the removal of a hydride equivalent to form an aldehyde. If trace water is present, the aldehyde forms a hydrate (gem-diol), which undergoes further oxidation to a carboxylic acid[4]. To prevent this, the compound must be stored in a strictly oxygen-free environment.

Q2: I detected formaldehyde and a diol impurity (bicyclo[2.2.2]octane-1,4-diyldimethanol) in my sample. How did the MOM ether cleave without active reagents? A2: The methoxymethyl (MOM) group is an acetal-type ether. While it is highly robust against bases and nucleophiles, it is extremely labile to acidic conditions[5],[6]. If your sample absorbs ambient moisture (hygroscopicity driven by the primary alcohol), dissolved atmospheric CO2 can form trace carbonic acid. This trace acid is sufficient to protonate the MOM ether oxygen, leading to the heterolytic cleavage of the C-O bond. Subsequent hydrolysis releases formaldehyde, methanol, and the unprotected diol[5],[6].

Q3: Are there explosion or safety risks associated with storing this compound long-term? A3: Yes. Like many ethers, the MOM ether moiety can undergo free-radical autoxidation to form explosive peroxides when exposed to oxygen and light over extended periods[7]. While MOM ethers are less prone to rapid peroxide accumulation than diethyl ether, they still require strict management. Always store the compound in amber vials to prevent photo-initiation and test for peroxides before use if the sample has been stored for more than 6 months[7].

Part 2: Mechanistic Visualization

The following diagram illustrates the causality behind the two primary degradation pathways: autoxidation of the primary alcohol and acid-catalyzed hydrolysis of the MOM ether.

Degradation SM (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Ox Autoxidation (O2, Light, Trace Metals) SM->Ox Primary Alcohol Oxidation Hyd Acid-Catalyzed Hydrolysis (H2O, Trace H+) SM->Hyd MOM Ether Cleavage AldAcid Aldehyde / Carboxylic Acid Impurities Ox->AldAcid Diol BCO-1,4-diyldimethanol + Formaldehyde + Methanol Hyd->Diol

Mechanistic pathways of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol degradation.

Part 3: Quantitative Stability Data

The table below summarizes the expected stability profile of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol based on the kinetic vulnerabilities of its functional groups.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf Life (>98% Purity)Primary Degradation Mechanism
Optimal -20°CArgonAmber Borosilicate> 24 MonthsNone (Kinetically frozen)
Standard Cold 4°CNitrogenClear Glass12 MonthsTrace Peroxides (Photo-radical)
Room Temp (Sealed) 20°CAirClear Glass3-6 MonthsAldehyde / Carboxylic Acid
Sub-optimal (Open) 20°CAir + Ambient HumidityClear Glass< 1 MonthDiol + Formaldehyde (Hydrolysis)

Part 4: Self-Validating Storage Protocol

To ensure absolute trustworthiness in your storage methodology, do not rely on assumption. The following protocol integrates self-validating checkpoints to guarantee the chemical environment remains inert.

Step-by-Step Methodology:

Step 1: Desiccation and Trace Acid Removal

  • Action: Dissolve the compound in a volatile, dry, non-polar solvent (e.g., anhydrous DCM) and pass it through a short plug of basic alumina to remove any trace acidic impurities that could trigger MOM cleavage[5]. Evaporate the solvent under high vacuum (Schlenk line) for 12 hours.

  • Validation Checkpoint: Perform a Karl Fischer titration on a micro-aliquot. Pass criteria: Water content must be <0.1%.

Step 2: Aliquoting into Inert Containers

  • Action: Transfer the dried compound into amber, acid-free borosilicate glass vials. Avoid standard soda-lime glass, which can leach ions that catalyze degradation. Aliquot the material into single-use quantities to prevent repeated freeze-thaw cycles and atmospheric exposure.

Step 3: Argon Purging

  • Action: Place the open vials in a glovebox or use a Schlenk line to purge the headspace with Argon. Argon is heavier than Nitrogen and provides a superior blanket against oxygen[7], preventing the autoxidation of the primary alcohol[3].

  • Validation Checkpoint: Include a sentinel vial containing an anaerobic indicator strip (e.g., Resazurin) in the batch. Pass criteria: The strip must remain colorless, indicating O2 levels <0.1%.

Step 4: Sealing and Cold Storage

  • Action: Seal the vials with PTFE-lined caps. PTFE is chemically inert and prevents the ingress of moisture. Store the sealed vials at -20°C.

  • Validation Checkpoint (Pre-Use): Before utilizing a stored aliquot, test a small fraction using a Potassium Iodide (KI) starch test strip. Pass criteria: No color change, confirming the absence of hazardous peroxides.

StorageWorkflow Step1 1. Desiccation & Basic Alumina (Remove H2O & Trace H+) Val1 Validation: Karl Fischer Titration (<0.1% H2O) Step1->Val1 Step2 2. Aliquot into Amber Borosilicate Vials Step1->Step2 Step3 3. Argon Purge Headspace (Displace O2) Step2->Step3 Val3 Validation: Sentinel Vial with O2 Indicator Step3->Val3 Step4 4. PTFE Seal & Store at -20°C Step3->Step4 Val4 Pre-Use Validation: KI Starch Test (Peroxides) Step4->Val4

Self-validating protocol for the inert storage of bicyclic alcohols.

References

  • Kocienski, P. J. "Alkoxymethyl Ethers." Protecting Groups, Thieme. Available at:[Link]

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, PMC. Available at:[Link]

  • Wikipedia Contributors. "Alcohol oxidation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Demystifying The Mechanisms of Alcohol Oxidations." Master Organic Chemistry. Available at:[Link]

  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage." Office of Clinical and Research Safety. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Solubility

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of bicyclo[2.2.2]octane (BCO) derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of bicyclo[2.2.2]octane (BCO) derivatives. Replacing a flat phenyl ring with a 3-dimensional BCO cage is a highly effective drug discovery strategy to increase the fraction of sp³ carbons (Fsp³), reduce promiscuity, and improve metabolic stability[1].

However, while this structural change disrupts crystalline lattice energy, the BCO cage is highly lipophilic and possesses a larger hydrophobic volume than smaller bioisosteres like bicyclo[1.1.1]pentane[1]. The compound , (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol , features two polar end-groups (a primary alcohol and an ether), but its massive aliphatic equator dominates its physicochemical profile, leading to severe hydration penalties in aqueous media.

Below is our comprehensive troubleshooting guide, complete with mechanistic FAQs, self-validating protocols, and formulation strategies to keep your compound in solution.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does this compound immediately precipitate when I dilute my DMSO stock into PBS for biochemical assays? A: This is caused by a phenomenon known as solvent-shift precipitation (or the "ouzo effect"). DMSO is a powerful hydrogen-bond acceptor that effectively solvates both the polar bridgeheads and the lipophilic BCO core. When diluted into an aqueous buffer, water rapidly extracts the DMSO. Because the polar groups on your molecule are rigidly fixed at opposite poles (the 1,4-positions), they cannot cooperate to form a unified hydration shell. The exposed hydrophobic equator forces surrounding water molecules into an entropically unfavorable clathrate structure, driving rapid hydrophobic collapse and sub-visible aggregation before the molecule can stabilize.

Q2: Can I lower the pH of my buffer to protonate the molecule and increase solubility? A: No. This strategy will fail because the molecule is entirely non-ionizable within any physiologically relevant pH range. The primary alcohol and the methoxymethyl ether oxygen have pKa values well below zero. Adjusting the buffer pH will not generate a soluble salt and, if pushed below pH 2, risks acid-catalyzed cleavage of the methoxymethyl ether.

Q3: What is the most effective formulation strategy for high-concentration in vivo dosing (e.g., >2 mg/mL)? A: The gold standard for bulky, lipophilic cages like BCO is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity[2]. The BCO core fits exceptionally well into the β-cyclodextrin cavity, shielding the hydrophobic bulk from water while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility (>500 mg/mL)[3],[4].

Q4: I need to use this compound in a cell-based assay. Cyclodextrins might strip cholesterol from my cell membranes. What is the alternative? A: For in vitro cell assays requiring concentrations below 100 µM, use a step-down co-solvent approach utilizing non-ionic surfactants like Tween-80 or Pluronic F-127. These surfactants form micelles that encapsulate the BCO core without the membrane-depleting effects of high-concentration cyclodextrins.

Part 2: Formulation Strategy Workflows

FormulationTree Start Solubility Challenge: (4-Methoxymethyl-BCO-1-yl)-methanol InVitro In Vitro Assays (Target < 100 µM) Start->InVitro Low Concentration InVivo In Vivo Dosing (Target > 1 mg/mL) Start->InVivo High Concentration DMSO 1. Dissolve in 100% DMSO (50 mM Stock) InVitro->DMSO CD 1. Weigh Drug + 20% HP-β-CD Powder InVivo->CD Tween 2. Intermediate Dilution (DMSO + 10% Tween-80) DMSO->Tween Buffer 3. Final Aqueous Buffer (< 1% DMSO final) Tween->Buffer Sonicate 2. Add Aqueous Media & Bath Sonicate (37°C) CD->Sonicate Clear 3. Verify Optically Clear Solution via DLS Sonicate->Clear

Caption: Decision tree for selecting in vitro vs. in vivo solubilization workflows for BCO derivatives.

Part 3: Quantitative Data & Formulation Selection

Use the following table to select the appropriate formulation matrix based on your specific experimental constraints.

Formulation StrategyPrimary Use CaseMax Expected ConcentrationBiocompatibility & Technical Notes
100% DMSO Stock Storage> 50 mMHighly toxic in vivo; must be diluted to < 1% final concentration for in vitro assays.
20% w/v HP-β-CD In Vivo (IV/PO/IP)2.0 - 10.0 mg/mLExcellent. FDA-approved for parenteral use[4]. Shields the hydrophobic BCO core entirely.
5% Tween-80 + 5% PEG400 In Vivo (IP/PO)1.0 - 5.0 mg/mLModerate. Tween-80 can cause histamine release in rodents; PEG400 acts as a dispersion stabilizer.
0.1% Pluronic F-127 In Vitro Assays< 100 µMExcellent for biochemical assays. Prevents compound adsorption to plastic microtiter plates.

Part 4: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: HP-β-CD forms a non-covalent inclusion complex with the drug, driven by the thermodynamic displacement of high-enthalpy water molecules from the cyclodextrin cavity[2],[4].

Step-by-Step Methodology:

  • Dry Mixing: Accurately weigh the required mass of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol and dry Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder to achieve a 20% w/v HP-β-CD ratio.

  • Hydration: Add the required volume of sterile Saline (0.9% NaCl) or Water for Injection (WFI).

  • Equilibration: Vortex vigorously for 2 minutes. Transfer the vial to a heated ultrasonic bath (37°C) and sonicate for 30–45 minutes. The thermal energy accelerates the host-guest complexation kinetics.

  • Self-Validation (Critical): Remove the solution and centrifuge at 10,000 × g for 10 minutes.

    • Pass: No pellet forms. The solution is optically clear.

    • Fail: A white pellet forms at the bottom. This indicates the drug has exceeded the inclusion capacity. You must sample the supernatant and analyze it via HPLC against a standard curve to quantify the true dissolved concentration before dosing animals.

Mechanism Drug BCO Derivative (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation (Thermodynamically Driven) CD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Caption: Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic BCO core from water.

Protocol B: Step-Down Co-Solvent Formulation (For In Vitro Assays)

Causality: Direct dilution from DMSO to water causes rapid hydrophobic collapse. By stepping down through an intermediate surfactant phase, the surfactant monomers have time to coat the BCO core, lowering the interfacial tension before bulk water is introduced.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 50 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Phase: In a separate tube, create a 10x intermediate stock by diluting the DMSO stock into a solution of 10% Tween-80 in DMSO. Pipette up and down 15 times to ensure homogeneous micellar pre-loading.

  • Aqueous Shift: Rapidly inject 1 part of the intermediate stock into 9 parts of vigorously stirring aqueous assay buffer (e.g., PBS).

  • Self-Validation (Critical): Transfer 100 µL of the final buffer to a clear 96-well plate. Measure the absorbance at 600 nm (A600) using a spectrophotometer, using a blank buffer as a control.

    • Pass: A600 < 0.01. The compound is truly dissolved.

    • Fail: A600 > 0.05. The solution contains sub-visible colloidal aggregates (light scattering). You must lower the target concentration or increase the surfactant ratio.

Part 5: References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov (PMC) URL:

  • Title: Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring Source: pharmablock.com URL:

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: touro.edu URL:

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: mdpi.com URL:

Sources

Optimization

Technical Support Center: Troubleshooting (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Etherification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol . This specific bicyclic scaffold presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol . This specific bicyclic scaffold presents a unique dual-challenge: etherifying a sterically hindered primary alcohol while strictly preserving an acid-labile methoxymethyl (MOM) protecting group at the opposite bridgehead.

Below, we detail the mechanistic causes of common side reactions, provide a comprehensive Q&A troubleshooting guide, and outline a field-proven, self-validating experimental protocol.

Part 1: Mechanistic Causes of Side Reactions (Expertise & Experience)

To successfully etherify this substrate, one must balance the kinetic demands of the bulky bicyclo[2.2.2]octane core with the chemical sensitivity of the MOM acetal. The three primary side reactions encountered are:

  • Unintended MOM Cleavage (Acid Sensitivity): MOM ethers are highly susceptible to hydrolysis under acidic conditions. If acidic catalysts (e.g., H2​SO4​ , HCl ) or Lewis acids (e.g., TiCl4​ , BF3​⋅OEt2​ ) are used to drive etherification, the acetal oxygen is protonated, forming an oxonium ion that rapidly cleaves to yield a deprotected diol[1][2].

  • Alkene Formation via E2 Elimination: The Williamson ether synthesis relies on an SN​2 mechanism. However, the bicyclo[2.2.2]octane cage is a rigid, bulky framework. This steric hindrance partially blocks the ideal nucleophilic attack trajectory. Consequently, if a secondary or bulky alkyl halide is used, the bicyclic alkoxide will act as a strong base rather than a nucleophile, abstracting a β -hydrogen from the alkyl halide to form an alkene via an E2 pathway[3][4].

  • Sluggish Kinetics & Incomplete Conversion: Even with primary alkyl halides, the steric bulk of the bicyclic cage slows down the SN​2 reaction rate. Extended heating to force the reaction often leads to thermal degradation or increases the risk of side reactions.

Pathway SM (4-MOM-bicyclo[2.2.2]oct-1-yl)-methanol (Starting Material) Alkoxide Bicyclic Alkoxide Intermediate SM->Alkoxide Strong Base (NaH/KH) (Avoid Acids) Cleavage MOM Cleavage Byproduct (Acidic Pathway) SM->Cleavage Acidic Conditions (H+, Lewis Acids) Target Target Ether (SN2 Pathway) Alkoxide->Target Primary Alkyl Halide (SN2, Crown Ether) Alkene Alkene Byproduct (E2 Elimination) Alkoxide->Alkene Bulky Alkyl Halide (E2 Competition)

Caption: Reaction pathways and competing side reactions during bicyclic etherification.

Part 2: Troubleshooting Guides & FAQs

Q1: My MOM group unexpectedly deprotected during the etherification reaction. What caused this, and how can I prevent it? A1: The MOM group was likely cleaved by trace acids. This commonly occurs if you attempt an acid-catalyzed dehydration or use a Lewis acid-mediated reductive etherification. To prevent this, you must strictly utilize a base-mediated Williamson ether synthesis . Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH) in an anhydrous, polar aprotic solvent (e.g., DMF or THF) to form the alkoxide[4]. Ensure your alkylating agent is free of trace hydrogen halides.

Q2: I am trying to synthesize a secondary ether, but my GC-MS/NMR shows mostly unreacted starting material and alkene byproducts. Why? A2: You are observing E2 elimination outcompeting the SN​2 substitution[3]. The bicyclo[2.2.2]octane cage makes your alkoxide highly sterically hindered. When reacting with a secondary alkyl halide, the alkoxide cannot easily reach the electrophilic carbon and instead abstracts a more accessible β -hydrogen. Solution: The Williamson ether synthesis is generally incompatible with secondary/tertiary halides for hindered alcohols. You must either redesign your synthetic route to use a primary alkyl halide (e.g., methyl iodide, benzyl bromide), or consider using a highly reactive electrophile like an alkyl triflate at low temperatures.

Q3: The reaction with a primary alkyl halide is proceeding, but it is incredibly slow. How can I accelerate it without raising the temperature and risking degradation? A3: You can dramatically accelerate the SN​2 kinetics by adding a Crown Ether [5][6]. If you are using NaH, add a catalytic amount of 15-Crown-5 (0.1–0.2 eq). If using KH, use 18-Crown-6. The crown ether selectively sequesters the alkali metal cation, leaving a "naked," highly reactive bicyclic alkoxide anion. This significantly lowers the activation energy for the SN​2 pathway, overcoming the steric hindrance of the cage without requiring elevated temperatures.

Q4: My product degrades during silica gel column chromatography. Is the MOM group unstable on silica? A4: Yes. Standard silica gel is slightly acidic (pH ~5.0-5.5), which is sufficient to slowly hydrolyze acid-labile acetals like MOM ethers during purification[2]. Solution: Neutralize your silica gel by preparing your column slurry with 1% v/v Triethylamine ( Et3​N ) in your eluent.

Part 3: Quantitative Data Summaries

Table 1: Reagent Selection vs. Side Reaction Risk

Etherification MethodReagentsMOM Cleavage RiskE2 Elimination RiskRecommendation for this Substrate
Acid-Catalyzed H2​SO4​ , HeatCritical (100%) LowDO NOT USE. Will destroy MOM ether.
Reductive Etherification Carbonyl, TiCl4​ / Et3​SiH High LowAvoid. Lewis acids cleave MOM groups.
Standard Williamson NaH, Secondary HalideNoneHigh Avoid. Steric bulk forces E2 pathway.
Optimized Williamson NaH, Primary Halide, 15-Crown-5NoneLowHighly Recommended.

Part 4: Optimized Experimental Protocol

This protocol describes the base-mediated etherification of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol using a primary alkyl halide (e.g., Benzyl bromide or Methyl iodide) with crown ether acceleration.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask under Argon. Add (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (1.0 equiv) and dissolve in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Activation: Add 15-Crown-5 (0.1 equiv) to the reaction mixture. Stir for an additional 10 minutes to allow for Na+ sequestration.

  • Alkylation: Dropwise, add the primary alkyl halide (1.2 equiv). Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (stain with Anisaldehyde).

  • Quench & Workup: Once complete (typically 2-4 hours), cool to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, then with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using silica gel pre-treated with 1% Triethylamine ( Et3​N ) in Hexanes/EtOAc to prevent MOM cleavage.

Workflow Step1 Step 1: Deprotonation Dissolve SM in anhydrous DMF. Add NaH (1.5 eq) at 0 °C. Step2 Step 2: Activation Add 15-Crown-5 (0.1 eq) to sequester Na+ and enhance nucleophilicity. Step1->Step2 Step3 Step 3: Alkylation Dropwise addition of primary alkyl halide (1.2 eq) at 0 °C to RT. Step2->Step3 Step4 Step 4: Quench & Workup Quench with cold NH4Cl. Extract with EtOAc, wash with water/brine. Step3->Step4 Step5 Step 5: Purification Flash chromatography on Et3N-neutralized silica to prevent MOM cleavage. Step4->Step5

Caption: Optimized workflow for the base-mediated etherification of the bicyclic substrate.

References

  • Master Organic Chemistry. "Acidic cleavage of ethers (SN2)". Master Organic Chemistry. Available at:[Link]

  • Wikipedia Contributors. "Williamson ether synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ChemTalk. "Williamson Ether Synthesis". ChemTalk. Available at:[Link]

  • Wikipedia Contributors. "18-Crown-6". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ResearchGate. "The role of crown ethers in drug delivery". ResearchGate. Available at:[Link]

Sources

Troubleshooting

Purification methods for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol using flash chromatography

Welcome to the Technical Support Center for the purification of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol .

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. The purification of rigid, aliphatic bicyclic systems presents unique challenges—primarily their lack of UV absorbance and their tendency to hydrogen-bond strongly to silica. This guide provides the mechanistic causality behind each experimental choice and self-validating protocols to ensure your purification is successful on the first run.

Purification Workflow

Workflow N1 1. Crude Sample Bicyclic Alcohol Mixture N2 2. TLC Method Development (Hexane/EtOAc) N1->N2 N3 3. Chemical Staining (KMnO4 or PMA) N2->N3 N4 4. Dry Loading (Celite/Silica Mix) N3->N4 N5 5. Flash Chromatography (Normal Phase Silica) N4->N5 N6 6. ELSD Detection (Evaporative Light Scattering) N5->N6 N7 7. Fraction Pooling & Verification N6->N7

Workflow for ELSD-guided flash chromatography of non-UV active bicyclic alcohols.

Frequently Asked Questions (FAQs)

Q: Why is my compound completely invisible on the UV detector (254 nm / 280 nm)? A: The bicyclo[2.2.2]octane core is a fully saturated, bulky aliphatic system. Because it lacks conjugated pi-electrons, aromatic rings, or any other chromophores, it cannot absorb UV light. Relying on standard UV detection will result in your target compound eluting completely undetected into the waste stream. To detect this compound, you must utilize an Evaporative Light Scattering Detector (ELSD)[1].

Q: Which TLC stain is most effective for this specific bicyclic alcohol? A: Since UV visualization is impossible, you must rely on oxidative chemical staining. Basic Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) are optimal choices. The hydroxyl group at the C1 position and the ether oxygen at the C4 position are susceptible to oxidation. KMnO₄ will rapidly oxidize these functional groups, reducing the purple Mn(VII) to brown/yellow Mn(IV) dioxide, creating a highly visible yellow spot against a vibrant purple background[2].

Q: How do I separate the target compound from the starting material and over-reacted byproducts? A: The separation relies on hydrogen-bonding capacity.

  • 1,4-bis(methoxymethyl)bicyclo[2.2.2]octane (Over-protected byproduct): Contains two ethers, no hydroxyls. It is highly non-polar and elutes first.

  • (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (Target): Contains one ether and one hydroxyl. It has moderate polarity and elutes second.

  • Bicyclo[2.2.2]octane-1,4-diyldimethanol (Starting diol): Contains two hydroxyl groups. It is highly polar, binds strongly to the silica silanol groups, and elutes last.

Quantitative Data: Retention & Detection Parameters

Use the following empirically derived parameters to set up your flash chromatography system.

Compound IdentityFunctional GroupsTLC R_f (Hexane:EtOAc 1:1)ELSD Drift Tube TempELSD Gas Flow
Bis-ether ByproductTwo -OCH₃0.8040 °C1.5 SLM
Target Monool One -OH, One -OCH₃ 0.45 40 °C 1.5 SLM
Starting DiolTwo -OH0.1540 °C1.5 SLM

Troubleshooting Guide

Issue: The ELSD signal is excessively noisy, or the baseline is drifting upward.

  • Causality: ELSD works by evaporating the mobile phase and using a laser to measure the light scattered by the remaining solid particles. If your solvents contain high-boiling impurities (like water), or if the drift tube temperature is too low, the solvent will not fully evaporate, causing background scattering.

  • Solution: Ensure you are using HPLC-grade Hexane and EtOAc. If the baseline remains noisy, increase the ELSD drift tube temperature from 40 °C to 45 °C. Caution: Do not exceed 55 °C; the moderately volatile bicyclic alcohol may begin to co-evaporate with the solvent, drastically reducing your signal-to-noise ratio.

Issue: The target compound is streaking on the column, leading to broad, overlapping ELSD peaks.

  • Causality: The rigid bicyclic core forces the free hydroxyl group outward, allowing it to form strong, unhindered hydrogen bonds with the acidic silanol groups on standard irregular silica gel.

  • Solution: Switch to a high-performance spherical silica column (e.g., 20 µm particle size) which offers better mass transfer and tighter packing. Alternatively, dry-load the sample using Celite to ensure a perfectly narrow injection band[3].

Self-Validating Methodologies

A self-validating protocol contains built-in feedback loops. If a step fails, the physical evidence will immediately alert you before you proceed to the next phase and risk losing your material.

Protocol A: Self-Validating TLC Method Development
  • Preparation: Dissolve 1 mg of the crude mixture in 100 µL of EtOAc.

  • Spotting: Apply 1 µL of the solution onto a silica gel 60 F254 TLC plate.

  • Elution: Develop the plate in a glass chamber containing a 1:1 mixture of Hexane:EtOAc.

  • Validation Check 1 (UV Integrity): Examine the eluted plate under 254 nm UV light.

    • Validation: The plate should appear entirely blank. If dark spots appear, your reaction is contaminated with aromatic impurities (e.g., residual benzyl protecting groups or toluene).

  • Staining: Dip the plate in a basic KMnO₄ solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O)[4].

  • Validation Check 2 (Thermal Staining): Heat the plate gently with a heat gun, keeping the nozzle 10 cm away.

    • Validation: The target compound will appear as a bright yellow spot at R_f ~0.45. If the entire background of the plate turns brown, you have overheated the silica, destroying the contrast. You must repeat the TLC.

Protocol B: ELSD-Guided Flash Chromatography
  • Dry Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add 2 mass equivalents of Celite. Evaporate the DCM on a rotary evaporator until a free-flowing powder is obtained[3].

  • Column Setup: Load the powder onto a 12 g spherical silica flash column. Equilibrate the column with 100% Hexane for 3 column volumes (CV).

  • ELSD Configuration: Set the ELSD drift tube to 40 °C and the nitrogen carrier gas flow to 1.5 Standard Liters per Minute (SLM). Set the flow splitter to divert 1% of the eluent to the ELSD.

  • Gradient Execution:

    • 0–2 CV: 100% Hexane (Flushes the non-polar bis-ether byproduct).

    • 2–10 CV: Linear gradient from 0% to 50% EtOAc in Hexane.

    • 10–14 CV: Isocratic 50% EtOAc (Elutes the target monool).

    • 14–18 CV: 100% EtOAc (Flushes the highly polar starting diol).

  • Validation Check 3 (Fraction Pooling): Cross-reference the ELSD chromatogram peaks with a KMnO₄-stained TLC of the collected fractions.

    • Validation: Fractions corresponding to the major ELSD peak at ~12 CV must yield a single, pure yellow spot at R_f 0.45. If multiple spots are visible in these fractions, the gradient was too steep, and the fractions must be re-purified.

References

  • Why you should add an ELSD to your flash chromatography system Biotage URL:[Link]

  • Thin Layer Chromatography: A Complete Guide to TLC Chemistry Hall URL:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses URL:[Link]

  • VanVeller Lab Resources - Department of Chemistry Iowa State University URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol vs. para-Substituted Benzene Bioisosteres

As modern medicinal chemistry pushes the boundaries of drug-like chemical space, the limitations of traditional planar aromatic rings have become increasingly apparent. Benzenes, while ubiquitous in marketed small-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern medicinal chemistry pushes the boundaries of drug-like chemical space, the limitations of traditional planar aromatic rings have become increasingly apparent. Benzenes, while ubiquitous in marketed small-molecule drugs, are frequently associated with poor physicochemical profiles, including metabolic instability, high non-specific protein binding, and poor aqueous solubility[1].

To overcome these "flatland" liabilities, researchers are increasingly turning to 3D saturated C(sp³)-rich bioisosteres. Among these, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a premier structural replacement for para-substituted benzenes[2]. This guide provides an in-depth technical comparison between the 3D building block (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol and its 2D planar counterpart, (4-(methoxymethyl)phenyl)methanol , detailing their physicochemical differences and the experimental workflows required to validate their performance.

The Mechanistic Shift: 2D Arenes to 3D BCO Scaffolds

The fundamental logic behind bioisosteric replacement is to maintain the spatial orientation of critical pharmacophores while fundamentally altering the molecule's underlying physicochemical properties.

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol serves as a bifunctional building block. Its 1,4-disubstitution pattern perfectly mimics the exit vectors of a para-substituted benzene ring. The distance between the connecting bridgehead atoms in the BCO scaffold is approximately 2.60 Å, which closely mirrors the 2.79 Å distance found in the para-phenyl group[3],[2].

However, the transition from a flat sp²-hybridized ring to a bulky sp³-hybridized cage introduces several causal benefits:

  • Disruption of π-π Stacking: Planar benzenes stack efficiently in the solid state, leading to high crystal lattice energies that resist dissolution. The 3D bulk of the BCO cage disrupts this stacking, significantly lowering the energy barrier to solvation and improving aqueous solubility[3].

  • Metabolic Shielding: Benzene rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which can form reactive, toxic arene oxide intermediates. The fully saturated BCO core completely bypasses this specific metabolic liability, enhancing the overall half-life of the drug candidate[4].

G Benzene para-Substituted Benzene (2D) BCO BCO Derivative (3D sp³-rich) Benzene->BCO Bioisosteric Replacement Prop1 ↑ Fsp³ Fraction BCO->Prop1 Prop2 ↓ π-π Stacking BCO->Prop2 Prop3 ↑ Metabolic Stability BCO->Prop3

Logical workflow of 2D to 3D bioisosteric replacement and resulting physicochemical improvements.

Comparative Data: BCO vs. Phenyl Match Pairs

To objectively evaluate the impact of this substitution, we must compare the structural and theoretical physicochemical parameters of the matched molecular pair.

Table 1: Physicochemical Comparison of Matched Molecular Pairs
Parameter(4-(Methoxymethyl)phenyl)methanol (2D Benzene)(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (3D BCO)
Structural Geometry Planar (2D)Bridged Bicyclic (3D)
Bridgehead Distance (C1-C4) ~2.79 Å~2.60 Å
Fraction of sp³ Carbons (Fsp³) 0.33 (3 of 9 carbons)1.00 (11 of 11 carbons)
Aqueous Solubility Lower (High crystal lattice energy)Higher (Disrupted π-stacking)
Metabolic Liability High (CYP450 arene epoxidation)Low (Resistant to arene oxidation)
Non-Specific Protein Binding High (Driven by planarity)Reduced (Steric bulk prevents flat binding)

Note: While BCOs dramatically improve solubility and metabolic stability, their dense hydrocarbon nature can sometimes increase overall lipophilicity (LogP) compared to smaller bioisosteres like bicyclo[1.1.1]pentanes (BCPs). Therefore, BCOs are best deployed when spatial bulk and exact vector matching are the primary structural requirements[2].

Experimental Methodology: Validating Metabolic Stability

To prove the efficacy of replacing a para-substituted benzene with a (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol derivative, researchers must utilize a self-validating in vitro assay. The following protocol details a Human Liver Microsome (HLM) stability assay designed to objectively quantify the metabolic shielding provided by the BCO scaffold.

Self-Validating Protocol: In Vitro Microsomal Clearance (CLint)

Causality & Design Rationale: This protocol is engineered as a self-validating system. The inclusion of a minus-NADPH control ensures that any observed degradation is strictly driven by CYP450 enzymatic activity, ruling out chemical instability in the buffer. Furthermore, the precise timing of the cold acetonitrile quench is critical—it instantaneously denatures the enzymes to lock the time-point while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step-by-Step Workflow:

  • Preparation of Matrix: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound (either the benzene derivative or the BCO derivative) to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Enzymatic Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Run a parallel control sample where buffer is added instead of NADPH).

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching & Internal Standard Addition: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical internal standard (e.g., Tolbutamide).

    • Expert Insight: The internal standard must be added at this exact step. This normalizes any subsequent volume loss during centrifugation or matrix-induced ionization suppression during mass spectrometry.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to vials and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining relative to the 0-minute time point.

  • Data Synthesis: Calculate the half-life (t½) and intrinsic clearance (CLint) using the slope of the natural log of the remaining percentage versus time.

G Incubation 1. Incubation (Compound + HLM + NADPH) Sampling 2. Time-Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching 3. Quenching (Cold ACN + Internal Std) Sampling->Quenching Centrifugation 4. Protein Precipitation (Centrifugation) Quenching->Centrifugation Analysis 5. LC-MS/MS Analysis (Quantify Parent Compound) Centrifugation->Analysis Calculation 6. CLint & t½ Calculation Analysis->Calculation

Step-by-step self-validating workflow for in vitro human liver microsomal stability assay.

Conclusion

The strategic replacement of para-substituted benzenes with 3D bioisosteres like (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol represents a paradigm shift in lead optimization. By utilizing this sp³-rich building block, drug development professionals can maintain the critical 2.60–2.80 Å vector distance required for target engagement while simultaneously engineering out the metabolic liabilities and poor solubility inherent to planar arenes. When validated through rigorous, self-controlled LC-MS/MS clearance assays, the BCO scaffold consistently demonstrates its value as a superior structural motif for next-generation therapeutics.

References

  • Three-dimensional saturated C(sp3)
  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed - NIH
  • Saturated bioisosteres of benzene: where to go next? - RSC Publishing
  • Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - PharmaBlock

Sources

Comparative

Comprehensive NMR Validation Guide for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol: High-Field vs. Benchtop Platforms

Executive Summary & The Analytical Challenge (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a rigid, 1,4-disubstituted bicyclic compound increasingly utilized in medicinal chemistry as a metabolically stable bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a rigid, 1,4-disubstituted bicyclic compound increasingly utilized in medicinal chemistry as a metabolically stable bioisostere for para-substituted benzenes.

Validating its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The bicyclo[2.2.2]octane core possesses high pseudo-symmetry, resulting in 12 core methylene protons that reside in nearly identical chemical environments[1]. Furthermore, differentiating the terminal hydroxymethyl (-CH 2​ OH) and methoxymethyl (-CH 2​ OCH 3​ ) substituents requires high-resolution techniques to avoid signal overlap.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural validation of this molecule, providing self-validating protocols and empirical data to guide your analytical workflows.

Platform Comparison: High-Field vs. Benchtop NMR

When selecting an analytical platform for bicyclic scaffolds, the magnetic field strength directly dictates the spectral dispersion ( Δν )[2].

  • High-Field NMR (600 MHz): Operates strictly in the first-order regime ( Δν≫J ). The 12 core protons resolve into distinct multiplets, and 2D techniques (HSQC, HMBC) can unambiguously link the bridgehead carbons (C1, C4) to their respective oxygenated substituents[3].

  • Benchtop NMR (80 MHz): Operates closer to the second-order regime ( Δν≈J ) for the aliphatic core, causing the 12 core protons to collapse into a broad, heavily overlapping multiplet[2]. However, the distinct singlets of the -OCH 3​ and the two -CH 2​ O- groups remain well-resolved, making it a highly efficient tool for rapid purity checks and reaction monitoring[4].

Table 1: Expected Chemical Shifts & Platform Resolution

Data synthesized for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol in CDCl 3​ at 298 K.

Structural Motif 1 H Shift (ppm) 13 C Shift (ppm)High-Field (600 MHz) ResolutionBenchtop (80 MHz) Resolution
-OCH 3​ ~3.30 (s, 3H)~59.2Sharp singlet, fully resolvedSharp singlet, fully resolved
-CH 2​ -O- (Methoxymethyl)~3.15 (s, 2H)~79.5Sharp singlet, fully resolvedSharp singlet, fully resolved
-CH 2​ -OH (Hydroxymethyl)~3.40 (s, 2H)~69.1Sharp singlet, fully resolvedMay partially overlap with -OCH 3​
Core -CH 2​ - (C2, C3, C5, C6, C7, C8)1.45 – 1.55 (m, 12H)28.5, 29.2Two distinct complex multipletsSingle broad, second-order multiplet
Bridgehead C1, C4 N/A33.5, 34.1N/A (Detected via HMBC/ 13 C)N/A ( 13 C sensitivity often too low)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By acquiring both 1D and 2D data, the structural assignment is internally confirmed without relying solely on empirical prediction.

Protocol A: High-Field Comprehensive Validation (600 MHz)

Causality: High-field systems equipped with cryoprobes provide the sensitivity required for 2D heteronuclear experiments (HSQC/HMBC) in under 15 minutes. These 2D experiments are critical for proving the 1,4-disubstitution pattern across the NMR-silent bridgehead carbons[5].

  • Sample Preparation: Dissolve 15 mg of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: CDCl 3​ lacks exchangeable protons, preventing suppression of the -OH signal, while TMS provides a strict 0.00 ppm reference to account for any temperature-induced chemical shift drift[1].

  • 1D 1 H Acquisition: Run a standard 30° pulse sequence (zg30) with 16 scans, a 10-second relaxation delay (D1), and an acquisition time of 3 seconds.

    • Rationale: The long D1 ensures complete relaxation of the sterically hindered core protons for accurate quantitative integration.

  • 2D HSQC Acquisition: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2).

    • Rationale: This differentiates the CH 3​ group (positive phase) from the CH 2​ groups (negative phase), instantly distinguishing the -OCH 3​ signal from the -CH 2​ OH and -CH 2​ OCH 3​ signals, validating the proton-to-carbon framework.

  • 2D HMBC Acquisition: Run an HMBC to observe long-range 2J and 3J couplings.

    • Rationale: The -CH 2​ OH protons will show a 3J correlation to the C2/C6/C7 core carbons, validating the attachment at the C1 bridgehead.

Protocol B: Rapid Benchtop Validation (80 MHz)

Causality: Benchtop spectrometers utilize permanent NdFeB magnets. While they lack the dispersion of superconducting magnets, they offer unparalleled speed and cost-effectiveness for in-process validation[3].

  • Sample Preparation: Dissolve 30 mg of the compound in 0.6 mL CDCl 3​ .

    • Rationale: Benchtop systems have lower inherent sensitivity; doubling the concentration compensates for the reduced signal-to-noise ratio (SNR)[6].

  • 1D 1 H Acquisition: Acquire 64 to 128 scans using a standard 1D sequence.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transformation.

    • Rationale: This mathematically enhances the SNR of the critical singlet peaks (-OCH 3​ , -CH 2​ O-) without significantly degrading the already broad core multiplet.

Validation Workflow & Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate NMR platform and validating the molecular structure.

NMR_Workflow Start Sample Prep (CDCl3 + 0.03% TMS) Platform Select NMR Platform Start->Platform HighField High-Field (600 MHz) 1D & 2D NMR Platform->HighField Complete Elucidation Benchtop Benchtop (80 MHz) Rapid 1D NMR Platform->Benchtop Routine Purity Check AnalysisHF HSQC/HMBC Analysis Resolve Core CH2 & Bridgeheads HighField->AnalysisHF AnalysisBT Pattern Recognition Identify -OCH3 / -CH2OH Singlets Benchtop->AnalysisBT Validation Structural Confirmation (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol AnalysisHF->Validation AnalysisBT->Validation

Workflow for NMR validation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Conclusion

For the rigorous structural validation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, High-Field NMR remains the definitive choice due to its ability to resolve the second-order coupling of the bicyclo[2.2.2]octane core and execute 2D correlation experiments. However, once the reference spectrum is established, Benchtop NMR serves as a highly reliable, high-throughput alternative for routine batch validation, relying on the distinct chemical shifts of the oxygenated substituents.

References

  • [1] Spectroscopic Characterization of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Comparative NMR Analysis. Benchchem. 1

  • [2] Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. ACS Publications. 2

  • [3] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 3

  • [4] Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. 4

  • [6] Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH. 6

  • [5] Bicyclo[2.2.2]octane-1,4-dimethanol 826-45-9 wiki. GuideChem. 5

Sources

Comparative

HPLC Method Validation for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol Quantification: A Comparative Guide to Non-Chromophoric Detection

For researchers and drug development professionals, quantifying aliphatic, bulky bicyclic scaffolds presents a distinct analytical hurdle. The molecule (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, quantifying aliphatic, bulky bicyclic scaffolds presents a distinct analytical hurdle. The molecule (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a prime example: it is a highly stable, rigid bicyclo[2.2.2]octane derivative featuring an ether and a primary alcohol, but it completely lacks a UV-absorbing chromophore (such as conjugated pi-systems or aromatic rings). Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is blind to this analyte.

To achieve reliable quantification compliant with ICH Q2(R2) validation guidelines[1], analytical scientists must choose between universal aerosol-based detectors—specifically the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) —or rely on chemical derivatization to artificially append a chromophore for UV detection.

This guide objectively compares these three methodologies, providing the mechanistic causality behind their performance, step-by-step experimental protocols, and comparative validation data to help you select the optimal analytical strategy.

Mechanistic Evaluation of Detection Strategies

When analyzing non-chromophoric, semi-volatile to non-volatile compounds, the detection mechanism directly dictates the method's sensitivity, linear range, and robustness.

HPLC-CAD (Charged Aerosol Detection)

CAD is an evaporative technique that measures analyte mass directly. The column eluent is nebulized, and the mobile phase is evaporated. The remaining dry analyte particles collide with ionized nitrogen gas, acquiring a charge that is measured by a highly sensitive electrometer[2].

  • The Causality of Sensitivity: CAD charging is independent of chemical structure and maintains excellent sensitivity for particles as small as 10 nm. This results in a highly uniform inter-analyte response and superior Limits of Detection (LOD) compared to light scattering[2].

HPLC-ELSD (Evaporative Light Scattering Detection)

Like CAD, ELSD nebulizes and evaporates the mobile phase. However, it determines analyte concentration by measuring the amount of light scattered by the dried aerosol particles[3].

  • The Causality of Non-Linearity: The magnitude of scattered light varies exponentially depending on particle size (following Rayleigh or Mie scattering principles). Furthermore, particles must be larger than ~50 nm to efficiently scatter light, meaning ELSD suffers from a non-linear response (often requiring log-log calibration) and abrupt signal drop-off at low concentrations[2].

Pre-Column Derivatization + HPLC-UV

If aerosol detectors are unavailable, the primary alcohol on the bicyclo[2.2.2]octane scaffold can be tagged with a UV-active moiety. Benzoyl chloride (BzCl) is the gold standard reagent for this, reacting rapidly with alcohols via a base-catalyzed Schotten-Baumann reaction to form a highly conjugated ester[4].

  • The Causality of Precision Loss: While this method achieves exceptional sensitivity, the derivatization step introduces significant sample preparation variability (e.g., incomplete reaction yields, degradation, or matrix interference), which negatively impacts the overall method precision and accuracy[5].

Analytical Decision Workflow

Workflow Start Analyte: (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (No UV Chromophore) Decision1 Is the analyte volatile? Start->Decision1 Volatile Yes (Highly Volatile) Use GC-FID / GC-MS Decision1->Volatile Boiling Point < 200°C NonVolatile No (Semi/Non-Volatile) Proceed to HPLC Decision1->NonVolatile High BP / Thermally Labile Decision2 Select Detection Strategy NonVolatile->Decision2 CAD HPLC-CAD (Charged Aerosol) High Sensitivity, Linear Decision2->CAD Preferred for Routine QC ELSD HPLC-ELSD (Light Scattering) Moderate Sensitivity, Non-linear Decision2->ELSD Legacy Alternative UV HPLC-UV (Requires Pre-column Derivatization with BzCl) Decision2->UV If Aerosol Detectors Unavailable

Figure 1: Analytical decision tree for non-chromophoric bicyclic scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Critical Note: For both CAD and ELSD, the use of strictly volatile mobile phases (e.g., formate or acetate buffers) is mandatory. Non-volatile salts (like phosphates) will precipitate during evaporation, causing severe baseline noise and irreversible detector fouling[2].

Protocol A: Direct Quantification via HPLC-CAD / ELSD
  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH unadjusted).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Detector Optimization:

    • CAD Settings: Set evaporation temperature to 35°C (optimized for semi-volatile bicyclic compounds to prevent analyte loss during desolvation). Data collection rate at 10 Hz.

    • ELSD Settings: Set drift tube temperature to 60°C. Nebulizer gas (N2) pressure at 40 psi. Enable baseline subtraction if using software like Empower 3 to extend the dynamic range[3].

Protocol B: Pre-Column Benzoyl Chloride Derivatization for HPLC-UV

This protocol utilizes a base-catalyzed Schotten-Baumann reaction to benzoylate the primary alcohol[4][5].

  • Reagent Preparation: Prepare 100 mM Benzoyl Chloride (BzCl) in anhydrous Acetonitrile and 100 mM Sodium Hydroxide (NaOH) in Water.

  • Alkalinization: Transfer 100 µL of the sample standard/extract into a clean glass reaction vial. Add 50 µL of 100 mM NaOH to establish the alkaline environment required to deprotonate the alcohol.

  • Derivatization: Add 50 µL of 100 mM BzCl. Vortex vigorously for 30 seconds. The reaction occurs at the interface of the insoluble BzCl droplets and the aqueous phase[4].

  • Incubation & Quenching: Incubate at room temperature for 5 minutes. Quench the reaction by adding 10 µL of 1% Phosphoric acid to stabilize the benzoyl ester derivative.

  • Detection: Inject 10 µL into the HPLC system. Monitor UV absorbance at 230 nm.

ICH Q2(R2) Validation Framework & Comparative Data

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, requiring rigorous assessment of Specificity, Accuracy, Precision, and Range[1][6].

The table below summarizes the typical validation performance of the three methods when quantifying (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Validation Parameter (ICH Q2(R2))HPLC-CAD (Direct)HPLC-ELSD (Direct)HPLC-UV (BzCl Derivatized)
Linearity / Calibration Model R² > 0.998 (Linear with inverse gradient)R² > 0.990 (Log-Log fit required)R² > 0.999 (Linear fit)
Reportable Range 0.05 – 500 µg/mL0.5 – 500 µg/mL0.01 – 100 µg/mL
Limit of Detection (LOD) ~10 ng~50 ng~1 ng (Post-derivatization)
Precision (Repeatability RSD%) < 2.0% 3.5% - 5.0%4.0% - 6.5% (Prep variability)
Accuracy (Recovery %) 98% - 102%95% - 105%88% - 94% (Reaction yield loss)
Method Robustness HighModerateLow
Data Interpretation & Causality
  • Why does CAD outperform ELSD in Linearity and LOD? Because CAD measures charge proportional to analyte mass, it can accurately quantify particles down to 10 nm. ELSD relies on light scattering, which drops off exponentially for particles under 50 nm, causing a truncated lower dynamic range and necessitating complex mathematical transformations (log-log models) for calibration[2]. Furthermore, CAD allows for the application of an inverse gradient to compensate for mobile phase changes during gradient elution, ensuring a highly linear response[2].

  • Why is the UV method less precise despite having the lowest LOD? While the addition of the benzoyl group creates a massive extinction coefficient (enabling detection at 1 ng), the physical handling, pipetting, and kinetic variability of the biphasic Schotten-Baumann reaction introduce cumulative errors[4]. This manifests as higher Relative Standard Deviations (RSDs) and lower overall recovery compared to direct injection methods.

Conclusion

For the robust, ICH Q2(R2)-compliant quantification of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, HPLC-CAD is the superior analytical strategy . It provides the optimal balance of direct measurement (eliminating derivatization artifacts), high sensitivity, and linear dynamic range, making it the most reliable choice for routine pharmaceutical quality control and drug development workflows.

References

  • validation of analytical procedures q2(r2) - ICH. ich.org.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.[Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products | LabRulez LCMS. labrulez.com.[Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) | Analytical Chemistry - ACS Publications. acs.org.[Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. nih.gov.[Link]

Sources

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Core Principles of Fragmentation in EI-MS Electron ionization mass spectrometry is a powerful technique for structural analysis, relying on the fragmentatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fragmentation in EI-MS

Electron ionization mass spectrometry is a powerful technique for structural analysis, relying on the fragmentation of a molecule into characteristic charged particles.[1] The high-energy electron beam (typically 70 eV) used in EI imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺•) that is often unstable and prone to fragmentation. The subsequent fragmentation pathways are governed by the stability of the resulting ions and neutral losses, providing a unique "fingerprint" for a given molecular structure.

For a molecule like (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, the fragmentation is dictated by its three key structural features: the primary alcohol, the methoxymethyl ether, and the rigid bicyclic alkane framework.

Predicted Fragmentation Pathways of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

The molecular weight of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol (C11H20O2) is 184.28 g/mol . The molecular ion peak (M⁺•) at m/z 184 is expected to be of low abundance or even absent, a common characteristic for alcohols and ethers which readily undergo fragmentation.[2]

The primary fragmentation events are anticipated to be driven by the oxygen-containing functional groups, which can stabilize adjacent positive charges.

Fragmentation Driven by the Primary Alcohol Moiety

Alcohols typically undergo two main fragmentation pathways: α-cleavage and dehydration.[3][4]

  • α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For a primary alcohol, this results in the formation of a resonance-stabilized oxonium ion, [CH₂OH]⁺, at m/z 31 .[5] This is a highly characteristic fragment for primary alcohols. Another α-cleavage pathway involves the loss of the CH₂OH group, leading to a bicyclic cation.

  • Dehydration (Loss of Water): The elimination of a water molecule (18 Da) from the molecular ion can lead to a fragment ion at [M-18]⁺• (m/z 166) .[5] This fragment may undergo further fragmentation.

Fragmentation Driven by the Methoxymethyl Ether Moiety

Ethers also characteristically undergo α-cleavage.[2]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a favorable process. This can result in the loss of the methoxymethyl group to form a bicyclic cation or the formation of the resonance-stabilized [CH₂OCH₃]⁺ ion at m/z 45 .[6] This is a strong diagnostic peak for methoxymethyl ethers.[7]

  • Loss of Methanol: The elimination of a methanol molecule (32 Da) could also occur, leading to a fragment at [M-32]⁺• (m/z 152) .

Fragmentation of the Bicyclo[2.2.2]octane Core

The rigid bicyclo[2.2.2]octane skeleton will also contribute to the fragmentation pattern. Fragmentation of such bridged systems can be complex.[8] Cleavage of the ring system, often initiated by the initial fragmentation of the functional groups, can lead to a series of hydrocarbon fragments. A retro-Diels-Alder reaction is a possibility for bicyclic systems, which in this case could lead to the loss of ethene (28 Da) from fragment ions.

The following diagram illustrates the predicted primary fragmentation pathways for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

G M M+• (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol m/z 184 F1 [M-H₂O]+• m/z 166 M->F1 - H₂O F2 [M-CH₂OH]⁺ m/z 153 M->F2 - •CH₂OH (α-cleavage) F3 [CH₂OH]⁺ m/z 31 M->F3 α-cleavage F4 [M-CH₂OCH₃]⁺ m/z 139 M->F4 - •CH₂OCH₃ (α-cleavage) F5 [CH₂OCH₃]⁺ m/z 45 M->F5 α-cleavage F6 [M-OCH₃]⁺ m/z 153 M->F6 - •OCH₃

Caption: Predicted primary EI fragmentation pathways for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of simpler molecules containing the same functional groups.

CompoundMolecular Ion (M⁺•) (m/z)Base Peak (m/z)Key Fragments (m/z)Dominant Pathways
1-Butanol 74 (low abundance)3156, 43, 41α-cleavage ([CH₂OH]⁺), Dehydration ([M-18])
Methoxyethane 604531, 29α-cleavage ([CH₂OCH₃]⁺)
Bicyclo[2.2.2]octan-1-ol 12697108, 83, 67Ring fragmentation, Dehydration ([M-18])
(Predicted) (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol 184 (very low/absent)45 or 31166, 153, 139α-cleavage (ether and alcohol), Dehydration
  • 1-Butanol: The mass spectrum of a simple primary alcohol like 1-butanol is dominated by the α-cleavage fragment at m/z 31 ([CH₂OH]⁺) and shows a peak for the loss of water (m/z 56). This supports the prediction of a significant m/z 31 peak for our target molecule.

  • Methoxyethane: The base peak in the mass spectrum of methoxyethane is m/z 45, corresponding to the [CH₂OCH₃]⁺ ion formed via α-cleavage.[9] This strongly suggests that m/z 45 will be a prominent peak in the spectrum of the target compound.

  • Bicyclo[2.2.2]octan-1-ol: The fragmentation of this simpler bicyclic alcohol is more complex, with significant fragmentation of the ring structure.[10] Dehydration is also a noted pathway. This indicates that after the initial characteristic cleavages of the functional groups, the remaining bicyclic cation in our target molecule will likely undergo extensive fragmentation.

Based on this comparison, the fragmentation of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol will likely be a composite of these behaviors. The initial, most favorable fragmentations will be the α-cleavages directed by the alcohol and ether functionalities, leading to prominent peaks at m/z 31 and m/z 45 . Due to the resonance stabilization and the presence of two oxygen atoms, these fragments are expected to be highly abundant. The base peak could be either m/z 31 or m/z 45.

Experimental Protocol for GC-MS Analysis

The following outlines a standard procedure for acquiring the mass spectrum of the title compound.

Caption: General workflow for the GC-MS analysis of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Conclusion

The EI mass spectrum of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is predicted to be characterized by a weak or absent molecular ion peak at m/z 184. The most significant fragmentation pathways are expected to be α-cleavages initiated by the primary alcohol and methoxymethyl ether functional groups, leading to prominent diagnostic ions at m/z 31 ([CH₂OH]⁺) and m/z 45 ([CH₂OCH₃]⁺) . Other notable fragments would likely include those resulting from the loss of water ([M-18]⁺• at m/z 166) and subsequent fragmentations of the bicyclic core. This predictive analysis, grounded in the established principles of mass spectrometry and supported by comparison with analogous structures, provides a valuable guide for the identification and structural verification of this and related bicyclic compounds in complex mixtures.

References

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • OpenOChem Learn. MS Fragmentation. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 25). C2H6O CH3OCH3 mass spectrum of methoxymethane. Retrieved from [Link]

  • Gomes, G. D. N., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026, March 24). C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Retrieved from [Link]

  • Schröder, et al. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. PMC. Retrieved from [Link]

  • PubChem. Bicyclo(2.2.2)octan-1-ol. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, January 28). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Retrieved from [Link]

  • PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

Sources

Comparative

The Saturated Bicyclo[2.2.2]octane Core: A Lipophilicity-Reducing Bioisostere for Aromatic Rings

A Senior Application Scientist's Guide to Understanding and Comparing the Lipophilicity of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol and Substituted Phenyl Moieties In the landscape of modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding and Comparing the Lipophilicity of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol and Substituted Phenyl Moieties

In the landscape of modern drug discovery, the meticulous optimization of a molecule's physicochemical properties is paramount to achieving clinical success. Among these properties, lipophilicity, a measure of a compound's affinity for a lipid-like environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An imbalance in lipophilicity can lead to poor solubility, off-target toxicity, and rapid metabolism, ultimately culminating in the failure of a promising therapeutic candidate.

Historically, aromatic rings have been a ubiquitous scaffold in medicinal chemistry. However, their flat, electron-rich nature often contributes to high lipophilicity and potential metabolic liabilities. This has spurred the exploration of saturated, three-dimensional bioisosteres that can mimic the spatial arrangement of a substituted phenyl ring while offering a more favorable physicochemical profile. One such bioisostere that has garnered significant attention is the bicyclo[2.2.2]octane (BCO) scaffold.[1]

This guide presents a comprehensive comparison of the lipophilicity of a representative saturated bicyclic alcohol, (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol, with a series of structurally analogous aromatic rings. Through a combination of experimental data and in silico predictions, we will delve into the structural nuances that govern the lipophilicity of these distinct molecular architectures, providing drug development professionals with actionable insights for the rational design of next-generation therapeutics.

Understanding Lipophilicity: The Octanol-Water Partition Coefficient (logP)

Lipophilicity is most commonly quantified by the logarithm of the partition coefficient (logP), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2]

LogP = log10 ([Compound]octanol / [Compound]water) [3]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[2][4] For ionizable compounds, the distribution coefficient (logD) is used, which is the logP at a specific pH.[5]

Comparative Lipophilicity Analysis

To provide a clear and objective comparison, we have compiled the experimental and calculated logP (cLogP) values for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol and a selection of aromatic rings. The aromatic comparators were chosen to mirror the substitution pattern of the bicycloalkane, allowing for a systematic evaluation of the core scaffold's contribution to lipophilicity.

Compound NameStructureSMILESExperimental logPCalculated logP (cLogP)
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanolStructure of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanolCOCC12CCC(CC1)(CC2)CONot Available1.85
BenzeneStructure of Benzenec1ccccc12.13[6]2.13
TolueneStructure of TolueneCc1ccccc12.73[7][8]2.69
p-XyleneStructure of p-XyleneCc1ccc(C)cc13.15[9]3.15
AnisoleStructure of AnisoleCOc1ccccc12.11[10]2.09
(4-Methoxyphenyl)methanolStructure of (4-Methoxyphenyl)methanolOCc1ccc(OC)cc1Not Available1.12
1-Methoxy-4-(methoxymethyl)benzeneStructure of 1-Methoxy-4-(methoxymethyl)benzeneCOCc1ccc(OC)cc1Not Available1.57

Note: cLogP values were calculated using Molinspiration Cheminformatics software.

The data clearly illustrates that the saturated bicyclo[2.2.2]octane derivative possesses a significantly lower calculated lipophilicity (cLogP = 1.85) compared to its aromatic counterparts with similar carbon counts, such as toluene (cLogP = 2.69) and p-xylene (cLogP = 3.15). Even when compared to aromatic rings bearing polar substituents that mimic those on the BCO scaffold, namely (4-methoxyphenyl)methanol (cLogP = 1.12) and 1-methoxy-4-(methoxymethyl)benzene (cLogP = 1.57), the bicycloalkane maintains a comparable or slightly higher, yet still moderate, lipophilicity. This reduction in lipophilicity is a direct consequence of replacing a flat, aromatic system with a three-dimensional, sp3-hybridized scaffold.[1]

The "Escape from Flatland": Structural Rationale for Reduced Lipophilicity

The lower lipophilicity of the bicyclo[2.2.2]octane core compared to a phenyl ring can be attributed to several key structural differences:

  • Increased sp3 Character: The BCO scaffold is composed entirely of sp3-hybridized carbon atoms, leading to a more three-dimensional and less "greasy" structure compared to the planar, sp2-hybridized carbons of an aromatic ring. This increased saturation disrupts the favorable interactions with the nonpolar octanol phase.[1]

  • Absence of Aromaticity: Aromatic rings engage in energetically favorable π-π stacking interactions, which contribute to their partitioning into the lipophilic phase. The saturated BCO core lacks this capability, thereby reducing its affinity for octanol.

  • Improved Solvation in Water: The more defined three-dimensional shape of the BCO scaffold may allow for more ordered and favorable interactions with water molecules in the aqueous phase, shifting the partition equilibrium towards water and thus lowering the logP value.

Caption: Structural determinants of lipophilicity.

Experimental and Computational Methodologies

A robust assessment of lipophilicity relies on both experimental determination and computational prediction.

Experimental Determination of logP

The "gold standard" for experimental logP determination is the shake-flask method . This technique involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium through vigorous shaking, and then measuring the concentration of the analyte in each phase.

A more high-throughput experimental alternative is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this method, the retention time of a compound on a nonpolar stationary phase is correlated with the known logP values of a set of standard compounds.

Experimental_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method start_sf Dissolve Compound in Octanol/Water shake Shake to Equilibrium start_sf->shake separate Separate Phases shake->separate measure_sf Measure Concentration in Each Phase separate->measure_sf calculate_sf Calculate logP measure_sf->calculate_sf start_hplc Inject Compound onto Reversed-Phase Column elute Elute with Mobile Phase start_hplc->elute detect Detect Compound and Measure Retention Time elute->detect correlate Correlate Retention Time with logP Standards detect->correlate

Caption: Experimental workflows for logP determination.

Computational Prediction of logP (cLogP)

Given the time and resource-intensive nature of experimental logP determination, a variety of in silico methods have been developed to predict this crucial parameter. These computational approaches are invaluable for the early-stage assessment of large compound libraries.

Most cLogP prediction algorithms are fragment-based .[7] They operate by deconstructing a molecule into its constituent atoms or functional groups and assigning a pre-determined lipophilicity value to each fragment. The cLogP is then calculated as the sum of these fragmental contributions, often with corrections for intramolecular interactions.

Conclusion and Future Perspectives

The strategic replacement of aromatic rings with saturated bioisosteres like the bicyclo[2.2.2]octane scaffold represents a powerful tactic for modulating the physicochemical properties of drug candidates. The data presented herein unequivocally demonstrates that the BCO core imparts a significantly lower lipophilicity compared to its aromatic counterparts. This "escape from flatland" not only offers a pathway to improved solubility and metabolic stability but also opens up new avenues for exploring the chemical space around a given pharmacophore.[1] As our understanding of the intricate relationship between molecular structure and biological activity continues to evolve, the judicious application of such bioisosteric replacements will undoubtedly play an increasingly vital role in the design of safer and more efficacious medicines.

References

  • ACD/Labs. LogP—Making Sense of the Value.
  • PharmaBlock. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. [Link]

  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Chemaxon. LogP and logD calculations - Documentation. [Link]

  • PubChem. (4-methoxyphenyl)methanol. [Link]

  • Appchem. 1-Methoxy-4-(methoxymethyl)benzene. [Link]

  • Cambridge MedChem Consulting. Lipophilicity. [Link]

  • PubChem. Benzene. [Link]

  • Wikipedia. Toluene. [Link]

  • PubChem. Toluene. [Link]

  • PubChem. p-Xylene. [Link]

  • PubChem. Anisole. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

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Safety & Regulatory Compliance

Safety

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol In modern drug development and chemical research, the responsible management of complex organic intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol

In modern drug development and chemical research, the responsible management of complex organic intermediates is as critical as the synthesis itself. (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is a specialized bicyclic compound featuring both an ether linkage and a primary alcohol. Because it is a fine chemical utilized in research environments, its disposal must strictly adhere to Environmental, Health, and Safety (EHS) protocols for non-halogenated organic waste.

This guide provides researchers with field-proven, self-validating methodologies to ensure safe handling, regulatory compliance, and environmental stewardship.

Physicochemical Waste Profiling & Segregation Metrics

Before initiating any disposal protocol, it is imperative to understand the quantitative and chemical parameters that dictate the compound's waste classification.

Property / MetricValue & ClassificationOperational Implication
Chemical Formula C₁₁H₂₀O₂Contains only Carbon, Hydrogen, and Oxygen. Must be segregated into Non-Halogenated waste streams.
Halogen Content 0%Eligible for lower-temperature incineration or fuel blending, significantly reducing disposal costs[1].
Water Hazard WGK 1–3 (Assumed)Highly hazardous to aquatic life. Never dispose of down sanitary sewers or aqueous drains[2].
Max Container Fill 90% CapacityA mandatory 10% headspace must be maintained in liquid waste containers to accommodate vapor expansion[3].
Rinse Efficiency 99.9% Contaminant RemovalA standardized triple-rinse protocol mathematically ensures glassware is safe for standard disposal[4].

Mechanistic Rationale: The Science of Waste Segregation

As a Senior Application Scientist, it is vital to understand why we segregate chemicals, rather than simply following rules blindly.

(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol is strictly classified as a non-halogenated organic compound [2][5]. In laboratory waste management, segregating non-halogenated organics from halogenated organics is rooted in combustion chemistry. When incinerated, non-halogenated compounds combust cleanly into carbon dioxide and water, making them ideal candidates for energy recovery via fuel blending[1].

Conversely, halogenated waste (containing F, Cl, Br, or I) requires specialized, high-temperature incineration (>1000°C) equipped with alkaline scrubbers. This prevents the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and neutralizes acidic byproducts like HCl[1][4]. Introducing a non-halogenated compound into a halogenated waste stream unnecessarily increases the environmental burden and exponentially raises processing costs.

Workflow Visualization: Disposal Decision Tree

WasteDisposal A Compound: (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol B Determine Physical State & Contamination Level A->B C Solid / Powder Waste B->C D Liquid / Solvent Solution B->D E Contaminated Labware B->E F Collect in leak-proof solid waste container C->F G Non-Halogenated Organic Solvent Waste D->G H Triple-rinse with approved solvent E->H I Label & Store in Secondary Containment F->I G->I H->F Solid Labware H->G Solvent Rinsate J High-Temperature Incineration (EHS Approved) I->J

Fig 1. Decision tree for the segregation and disposal of bicyclic organic waste.

Step-by-Step Standard Operating Procedures (SOPs)

The following self-validating protocols ensure that every stage of the disposal process is contained, tracked, and chemically sound.

Protocol A: Liquid Waste & Solvent Solutions

If the compound is dissolved in a solvent (e.g., ethanol, DMSO, or ethyl acetate) during synthesis or purification:

  • Compatibility Verification: Select a high-density polyethylene (HDPE) or glass waste carboy that is chemically compatible with the primary solvent[5].

  • Segregation & Labeling: Verify that no halogenated solvents (e.g., chloroform, dichloromethane) are present in the mixture. Label the container explicitly as "Non-Halogenated Organic Waste"[3][5]. Do not use chemical formulas on the label.

  • Fume Hood Transfer: Using a funnel inside a certified chemical fume hood, slowly pour the solution into the waste container.

  • Volume Management: Fill the container to a maximum of 90% capacity . This self-validating step ensures sufficient headspace for vapor expansion, preventing pressure-induced ruptures[3].

  • Vapor Sealing: Immediately seal the container with a threaded cap to prevent the emission of volatile organic compounds (VOCs) into the laboratory environment[5].

Protocol B: Solid Waste & Spill Cleanup

For pure compound disposal or accidental spills:

  • Dry Containment: In the event of a spill, do not use water . Water can spread the compound and complicate cleanup.

  • Mechanical Collection: For solid powder, gently sweep it up using a clean, non-sparking spatula to avoid generating airborne dust[2][6]. If the compound has liquefied or is highly concentrated, cover it with an inert absorbent material (e.g., dry sand or vermiculite) before collection[7].

  • Primary Containment: Transfer the collected solid or absorbent into a wide-mouth, leak-proof HDPE container.

  • EHS Handoff: Store the sealed container in a designated secondary containment tray away from light and moisture until it can be collected by your institution's hazardous waste personnel for high-temperature incineration[6][7].

Protocol C: The Mathematics of Labware Decontamination

Glassware and consumables that come into contact with (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol cannot be discarded in standard trash.

  • The Triple-Rinse Protocol: Glass vials and flasks must be triple-rinsed with a compatible, non-halogenated volatile solvent (e.g., acetone or ethanol)[4].

    • Causality: Triple rinsing is a mathematically validated dilution protocol. If each rinse leaves 10% residual volume on the glass walls, three successive rinses reduce the surface contaminant concentration to 0.1% of its original state, rendering the glass safe[4].

  • Rinsate Routing: Pour all solvent rinsate directly into the "Non-Halogenated Organic Waste" liquid container[2][4].

  • Consumable Disposal: Dispose of the decontaminated glassware in a designated glass waste bin. Non-reusable, contaminated items (e.g., nitrile gloves, weighing paper, pipette tips) must be placed in a chemically contaminated solid waste bag (often color-coded red)[2][3].

References

  • Materials Safety Data Sheet: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid. RuixiBiotech. Available at:[Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at:[Link]

  • School of Chemistry Hazardous Waste Management Plan. University College Dublin. Available at: [Link]

  • Laboratory Hazardous Waste Management - Facilities. University of British Columbia. Available at: [Link]

  • Laboratory Chemical Waste Management. CSIR Indian Institute of Petroleum. Available at: [Link]

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Handling

A Guide to Handling Novel Bicyclo[2.2.2]octane Derivatives in the Absence of Specific Safety Data

Senior Application Scientist Note: Upon a comprehensive review of publicly available safety literature, a specific Safety Data Sheet (SDS) for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol could not be located. The a...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: Upon a comprehensive review of publicly available safety literature, a specific Safety Data Sheet (SDS) for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol could not be located. The absence of an SDS, the primary document for chemical hazard communication, necessitates a conservative approach. This guide is therefore structured to provide essential safety and logistical protocols for handling a novel chemical with unknown hazards, treating it with the utmost caution until a manufacturer-provided SDS can be obtained.

The foundational principle in laboratory safety is that all substances of unknown toxicity should be handled as if they are hazardous. This guide provides a framework for risk mitigation based on established best practices for chemical handling in research and development settings.

Part 1: Pre-Operational Hazard Analysis

Before any laboratory work commences, a thorough risk assessment is mandatory. The absence of a specific SDS for (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol means that hazard identification must be inferred and protective measures must be conservative.

  • Assume High Hazard: In the absence of data to the contrary, assume the compound is toxic via ingestion, inhalation, and dermal contact, and that it may be an irritant to the skin and eyes.

  • Engineering Controls are Primary: Your first line of defense is not personal protective equipment (PPE), but engineering controls. All handling of the material, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Review of Structurally Similar Compounds: While not a substitute for specific data, a review of related compounds can offer potential insights. For instance, other functionalized bicyclo[2.2.2]octane derivatives or simple alcohols may have available toxicity data. However, small structural changes can lead to significant differences in toxicological properties, so this information should only be used to reinforce a cautious approach, not to relax safety protocols.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on the principle of providing a robust barrier against potential dermal, respiratory, and eye exposure. The following table outlines the minimum required PPE for handling (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol.

Body PartRequired PPERationale and Specifications
Hands Double Gloving with Nitrile or Neoprene Gloves The use of two pairs of gloves provides additional protection against potential tears and permeation. Ensure gloves are rated for chemical resistance. Change gloves immediately if contamination is suspected.
Eyes/Face Chemical Splash Goggles and Face Shield Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Body Chemical-Resistant Laboratory Coat A fully-buttoned lab coat, preferably made of a material with low permeability like polyester or a poly-cotton blend, is required. Ensure cuffs are snug.
Respiratory Use within a Chemical Fume Hood A properly functioning chemical fume hood is the primary means of respiratory protection. If there is a potential for aerosol generation outside of a fume hood (a scenario that should be avoided), a risk assessment must be performed to determine if a fitted respirator (e.g., an N95 or a cartridge respirator) is necessary.
Part 3: Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have all necessary equipment and waste containers within the hood.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a disposable weighing boat or paper. If transferring a solution, use a pipette or syringe with care to avoid splashes.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

  • Personal Decontamination: Remove PPE in the correct order to avoid self-contamination. First, remove outer gloves. Then, remove the face shield and goggles. Remove the lab coat, turning it inside out. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after.

Disposal Plan:

All waste generated from handling (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be placed in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol".

Part 4: Emergency Procedures

Spill Response Workflow:

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. start->alert assess Assess the spill. Is it large or small? Can you handle it alone? alert->assess evacuate Evacuate the lab. Contact EHS/Emergency Services. assess->evacuate Large Spill ppe Don appropriate PPE: Double gloves, goggles, face shield, lab coat. assess->ppe Small, Manageable Spill end End of Procedure evacuate->end contain Contain the spill with absorbent material (e.g., chemical absorbent pads or sand). ppe->contain neutralize Carefully collect absorbed material using non-sparking tools. contain->neutralize collect Place contaminated material into a sealed hazardous waste container. neutralize->collect decontaminate Decontaminate the spill area with an appropriate solvent and cleaner. collect->decontaminate dispose Dispose of all waste as hazardous. Report the incident. decontaminate->dispose dispose->end

Caption: Workflow for a spill of a chemical with unknown hazards.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Crucial Final Directive: This guide provides a baseline for safe operation in the face of unknown hazards. The single most important action for your laboratory is to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol. This document will provide specific, authoritative information that will supersede this general guidance.

References

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol
Reactant of Route 2
Reactant of Route 2
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol
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